molecular formula C10H18N2O2 B1332705 4-(Piperidin-4-ylcarbonyl)morpholine CAS No. 63214-57-3

4-(Piperidin-4-ylcarbonyl)morpholine

Cat. No.: B1332705
CAS No.: 63214-57-3
M. Wt: 198.26 g/mol
InChI Key: UVDVXQHUTBCRKT-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylcarbonyl)morpholine is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-4-ylcarbonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-ylcarbonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDVXQHUTBCRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979234
Record name (Morpholin-4-yl)(piperidin-4-yl)methanone
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-57-3
Record name 4-Morpholinyl-4-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63214-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Morpholin-4-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-(Piperidin-4-ylcarbonyl)morpholine Hydrochloride

Introduction

The piperidine and morpholine heterocyclic scaffolds are foundational building blocks in modern medicinal chemistry. Their prevalence in a multitude of clinically successful drugs stems from their favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1] The compound 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride combines these two privileged structures via a robust amide linker, presenting a molecule of significant interest for drug discovery and development programs.

This technical guide provides a comprehensive overview of the core physical properties of 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a framework for the experimental determination and validation of these properties, explaining the scientific rationale behind each methodological choice. This approach ensures that scientists can confidently characterize this and similar molecules, establishing a firm foundation for further development.

Chemical Identity and Structure

Precise identification is the cornerstone of all subsequent chemical and biological investigation. A lack of clarity regarding a compound's identity can lead to irreproducible results and wasted resources.

1.1 Nomenclature and Identification

The compound of interest is formally named 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. It is crucial to distinguish this molecule from its non-carbonyl analogue, 4-(Piperidin-4-yl)morpholine, as their physical and pharmacological properties will differ significantly.

Several identifiers are associated with this compound, and researchers should be aware of potential variations in supplier databases.

IdentifierValueSource
IUPAC Name (morpholin-4-yl)(piperidin-4-yl)methanone hydrochlorideN/A
Molecular Formula C₁₀H₁₉ClN₂O₂[2]
Molecular Weight 234.72 g/mol [2]
CAS Number 63214-57-3; 94467-73-9[2][3]

A Note on CAS Numbers: The existence of multiple CAS numbers (63214-57-3 and 94467-73-9) for this compound highlights the importance of analytical verification. Researchers should not rely solely on a supplier's label but should confirm the structure and identity of their material using the spectroscopic methods outlined in Section 3.

1.2 Chemical Structure

The structure consists of a piperidine ring linked at its 4-position through a carbonyl group to the nitrogen atom of a morpholine ring. As a hydrochloride salt, the most basic nitrogen, located on the piperidine ring, is protonated.

cluster_main N1 N C1 C N1->C1 C6 C=O N1->C6 C2 C C1->C2 O1 O C2->O1 C3 C C4 C C3->C4 C4->N1 C5 C C7 C C5->C7 C6->C5 N2 N⁺-H C9 C N2->C9 C8 C C7->C8 C8->N2 C10 C C9->C10 C10->C5 O1->C3 Cl Cl⁻

Caption: Chemical structure of 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride.

Core Physicochemical Properties

The following table summarizes the known and predicted physical properties. Where specific experimental data is not available in the public domain, it is noted, reinforcing the necessity of the experimental protocols described in Section 3.

PropertyValue / DescriptionRationale / Reference
Appearance White to off-white solidExpected for purified small molecule hydrochloride salts.[4]
Melting Point Not available in published literature. Requires experimental determination.A sharp melting range is a critical indicator of purity.
Aqueous Solubility Expected to be soluble. Requires experimental determination.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Organic Solvent Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO). Requires experimental determination.General property of polar organic molecules.
Thermal Stability Stable at room temperature. May decompose at elevated temperatures.Inferred from related piperidine/morpholine compounds.[4]

Methodologies for Physical Characterization

A robust characterization of any active pharmaceutical ingredient (API) is not a mere checklist but a logical workflow. Each step validates the previous one, building a complete and trustworthy profile of the compound.[5][6]

G start Acquire Sample purity Confirm Purity & Mass (LC-MS) start->purity melting_point Determine Melting Point (Purity Indicator) purity->melting_point solubility Profile Solubility (Aqueous & Organic) melting_point->solubility structure Verify Structure (FTIR, ¹H/¹³C NMR) solubility->structure end Fully Characterized Compound structure->end

Caption: Logical workflow for the physical characterization of a new chemical entity.

3.1 Melting Point Determination

  • Causality and Expertise: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. A sharp, defined melting point is a primary, albeit not absolute, indicator of a pure compound. For hydrochloride salts, decomposition can sometimes occur at the melting point, which should be noted.

  • Experimental Protocol (Capillary Method):

    • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

    • Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

    • Measurement: Heat the sample at a rapid ramp rate (e.g., 10-15 °C/min) to determine an approximate melting range.

    • Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

    • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as a range. Note any color change or gas evolution, which may indicate decomposition.

3.2 Aqueous Solubility Profiling (Shake-Flask Method)

  • Causality and Expertise: For a hydrochloride salt of a weakly basic compound, aqueous solubility is critically dependent on pH. Understanding this profile is essential for predicting its behavior in formulation, dissolution testing, and ultimately, its in vivo absorption. The shake-flask method is the gold-standard for determining equilibrium solubility.

  • Experimental Protocol:

    • Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Sample Addition: Add an excess of the compound to a known volume of each buffer in separate glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

    • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

    • Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately filter it through a 0.45 µm filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase for analysis.

    • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV.

    • Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL at that specific pH.

3.3 Spectroscopic Structural Verification

Spectroscopy provides an unambiguous fingerprint of a molecule, confirming its identity and structure.

3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality and Expertise: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, the IR spectrum must contain characteristic absorption bands corresponding to the key structural motifs. Their presence provides high confidence in the compound's gross structure.

  • Key Diagnostic Peaks:

    • ~1630-1650 cm⁻¹ (Amide C=O Stretch): This is a strong, sharp absorption and is a critical diagnostic peak for the carbonyl group. Its exact position can indicate the degree of hydrogen bonding.

    • ~2400-2700 cm⁻¹ (Secondary Amine Salt N-H Stretch): A broad absorption in this region is characteristic of the N⁺-H stretch of the protonated piperidine ring.

    • ~1115 cm⁻¹ (Ether C-O-C Stretch): A strong, characteristic stretching vibration for the ether linkage within the morpholine ring.[8]

    • ~2850-3000 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the CH₂ groups of both rings.

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

    • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality and Expertise: NMR is the most powerful tool for elucidating the precise atomic connectivity of a small molecule. Both ¹H and ¹³C NMR are required for a full characterization. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and neighboring atoms of each nucleus.[9]

  • Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):

    • Morpholine Protons: Expect two distinct multiplets, each integrating to 4 protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (deshielded) around 3.6-3.8 ppm. The protons adjacent to the amide nitrogen (-N-CH₂-) will be slightly upfield around 3.4-3.6 ppm.[10]

    • Piperidine Protons: The protonated nature of the ring will cause a general downfield shift. Expect complex, overlapping multiplets for the axial and equatorial protons. The protons adjacent to the nitrogen (-N⁺H-CH₂-) will be the most deshielded, likely appearing around 3.0-3.5 ppm. The proton at the C4 position (-CH-C=O) will be a multiplet further downfield due to the influence of the carbonyl and the protonated nitrogen.

    • Piperidine N-H Proton: If run in a non-deuterated solvent like DMSO-d₆, a broad singlet corresponding to the N⁺-H proton would be visible, likely at a high chemical shift (>8 ppm).

  • Predicted ¹³C NMR Spectrum:

    • Carbonyl Carbon: A distinct peak in the range of 170-175 ppm. This is highly diagnostic.[11]

    • Morpholine Carbons: Two signals are expected. The carbons adjacent to oxygen (-O-CH₂-) will be around 66-68 ppm. The carbons adjacent to the nitrogen (-N-CH₂-) will be around 45-50 ppm.

    • Piperidine Carbons: Multiple signals are expected in the aliphatic region (25-55 ppm). The carbon at the C4 position will be shifted downfield due to the carbonyl group. Carbons adjacent to the protonated nitrogen will also be shifted downfield compared to a neutral piperidine ring.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

    • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (≥400 MHz).

    • Data Analysis: Integrate the ¹H signals, determine the chemical shifts, and analyze the splitting patterns to assign each signal to a specific proton or group of protons in the molecule. Use the ¹³C and 2D spectra to confirm assignments.

Stability and Storage

Based on the chemical nature of the compound and data from related molecules, the following storage and handling guidelines are recommended.[4]

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.

  • Stability: As a hydrochloride salt, the compound is expected to be a crystalline solid with good stability under recommended storage conditions. It is likely sensitive to high humidity and may be hygroscopic. Stability studies under accelerated conditions (e.g., elevated temperature and humidity) should be conducted as per regulatory guidelines to establish a retest period.[12]

Conclusion

4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride is a compound with significant potential, leveraging two of medicinal chemistry's most valuable heterocyclic scaffolds. While specific, publicly available data on its physical properties is limited, this guide provides the scientific rationale and robust experimental protocols necessary for any researcher to fully characterize the molecule. By following a logical workflow encompassing identity, purity, melting point, solubility, and detailed spectroscopic analysis, scientists can generate the high-quality, reliable data required to advance their research and development efforts with confidence.

References

  • ChemBK. 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. (2024-04-09). Available from: [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available from: [Link]

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Karpenko, Y., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central, National Center for Biotechnology Information, NIH. Available from: [Link]

  • European Medicines Agency (EMA). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2006). Available from: [Link]

  • World Health Organization (WHO). Annex 4 Guidelines on active pharmaceutical ingredient master file procedure. Available from: [Link]

  • Raoof, S. S., et al. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2016). Available from: [Link]

  • Moser, A. Recognizing the NMR pattern for morpholine. ACD/Labs. (2008-05-06). Available from: [Link]

  • Ali, M., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available from: [Link]

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  • Labinsights. Physical and Chemical Characterization for APIs. (2023-05-08). Available from: [Link]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Available from: [Link]

  • Cui, Y., et al. Interdependence of Drug Substance Physical Properties and Corresponding Quality Control Strategy. ResearchGate. (2012). Available from: [Link]

  • ResearchGate. IR spectrum of the morpholine-4-carbodithioate. Available from: [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum. Available from: [Link]

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Methodological & Application

Synthesis Protocol and Application Guide for 4-(Piperidin-4-ylcarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine, a key heterocyclic building block in modern medicinal chemistry. The protocol is structured around a robust two-step sequence involving an initial amide coupling reaction followed by an acidic deprotection. We delve into the causality behind the selection of reagents and conditions, offering a protocol that is both efficient and scalable. This guide is designed for chemistry professionals engaged in pharmaceutical research and development, providing the necessary detail to ensure reproducible, high-yield synthesis.

Introduction and Strategic Overview

The 4-(Piperidin-4-ylcarbonyl)morpholine moiety is a prevalent scaffold in a variety of pharmacologically active agents. Its structure combines the conformational rigidity of the piperidine ring with the hydrogen bond accepting capability of the morpholine amide, making it an attractive component for designing molecules that interact with biological targets. The piperidine and morpholine heterocycles are frequently found in antitumor agents and other therapeutics.[1][2]

The synthetic strategy detailed herein is a logical and widely adopted approach in medicinal chemistry, proceeding in two distinct stages:

  • Amide Coupling: Formation of the central amide bond by coupling N-Boc-isonipecotic acid with morpholine. The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. It prevents the amine from interfering with the desired reaction at the carboxylic acid, thereby obviating the need for complex purification of unwanted polymers or side products.[3]

  • Deprotection: Selective removal of the Boc group under acidic conditions to liberate the secondary amine of the piperidine ring, yielding the final target compound. This method is favored for its clean conversion and the volatile nature of its byproducts.[4]

This strategic sequence ensures high selectivity and typically affords excellent yields, making it a reliable method for accessing this valuable synthetic intermediate.

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

This step involves the formation of the amide bond. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is an aminium-based reagent that facilitates rapid and efficient amide bond formation with minimal racemization and is easily removed during work-up.[5]

Table 1: Reagents for Amide Coupling

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-isonipecotic acid229.285.00 g21.811.0
Morpholine87.122.07 g (2.07 mL)23.771.09
HATU380.239.15 g24.071.1
DIPEA129.247.60 mL43.622.0
DMF (anhydrous)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-isonipecotic acid (5.00 g, 21.81 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the acid completely.

  • To the stirring solution, add HATU (9.15 g, 24.07 mmol) and N,N-Diisopropylethylamine (DIPEA, 7.60 mL, 43.62 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add morpholine (2.07 mL, 23.77 mmol) dropwise to the reaction mixture over 5 minutes.

  • Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is fully consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 300 mL of ethyl acetate and 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 150 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution with 30-70% ethyl acetate in hexanes) to yield the product as a white solid or viscous oil.

Part B: Synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation.[6]

Table 2: Reagents for Boc Deprotection

ReagentMolar Mass ( g/mol )Amount (from Part A)Moles (mmol)Equivalents
tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate298.39~6.0 g (Assumed 92% yield)20.11.0
Dichloromethane (DCM)-100 mL--
Trifluoroacetic acid (TFA)114.0215.5 mL20110.0

Procedure:

  • Dissolve the purified intermediate from Part A (~6.0 g, 20.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (15.5 mL, 201 mmol) dropwise to the stirring solution. Caution: The reaction is exothermic and releases gas (isobutylene).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (100 mL) and carefully neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 4-(Piperidin-4-ylcarbonyl)morpholine, typically as a white to off-white solid or a thick oil. Further purification by recrystallization or chromatography may be performed if necessary.

Workflow and Characterization

A streamlined workflow is essential for efficient synthesis. The following diagram outlines the key operational stages from setup to final analysis.

Experimental_Workflow cluster_A Part A: Amide Coupling cluster_B Part B: Deprotection A1 Reagent Preparation & Dissolution A2 Carboxylic Acid Activation (HATU/DIPEA) A1->A2 A3 Amine Addition (Morpholine) A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Purification (Chromatography) A5->A6 B1 Dissolve Intermediate in DCM A6->B1 Isolated Intermediate B2 Acidic Cleavage (TFA) B1->B2 B3 Reaction Monitoring (TLC/LC-MS) B2->B3 B4 Solvent Removal & Neutralization B3->B4 B5 Aqueous Work-up & Extraction B4->B5 B6 Isolation of Final Product B5->B6 C1 Characterization (NMR, MS, Purity Analysis) B6->C1 Final Product

Figure 2: High-level experimental workflow diagram.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₈N₂O₂

  • Molecular Weight: 198.26 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be characteristic of the morpholine and piperidine protons. Expect signals for the morpholine ring protons around 3.7 ppm, and piperidine ring protons between 1.5-3.5 ppm. The NH proton of the piperidine may appear as a broad singlet.

  • Mass Spectrometry (ESI+): Expected m/z = 199.14 [M+H]⁺.

Safety and Handling

All chemical manipulations must be performed with appropriate safety precautions.

  • DIPEA: Flammable and corrosive. Handle in a fume hood.

  • HATU: Can be irritating. Avoid inhalation of dust.

  • TFA: Highly corrosive and causes severe burns. Always add acid to the solvent slowly and work in a fume hood.

  • DCM: Volatile and a suspected carcinogen. Ensure adequate ventilation.

  • General Precautions: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[8]

References

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Experimental Applications of 4-(Piperidin-4-ylcarbonyl)morpholine in Neuroscience: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals in neuroscience.

This document provides a comprehensive guide to the potential experimental applications of the novel compound, 4-(Piperidin-4-ylcarbonyl)morpholine, in the field of neuroscience. While direct research on this specific molecule is nascent, its structural motifs—a piperidine ring linked to a morpholine via a carbonyl group—are prevalent in centrally active agents, suggesting a high potential for neurological activity. This guide is built upon a scientifically informed hypothesis that 4-(Piperidin-4-ylcarbonyl)morpholine may act as a modulator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of neuronal survival, inflammation, and plasticity.[1][2][3]

The protocols and application notes herein are designed to provide a robust framework for the initial characterization and validation of this compound. They are grounded in established methodologies for investigating PI3K/mTOR pathway inhibitors in relevant neuroscience contexts.[1][2]

Introduction: The Scientific Rationale

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry, known for their favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[4][5] The morpholine moiety, in particular, is a key pharmacophore in numerous PI3K and mTOR inhibitors.[6][7] The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes in the central nervous system (CNS), including cell growth, proliferation, survival, and metabolism.[3][8] Dysregulation of this pathway is implicated in a range of neurological disorders, from neurodegenerative diseases like Parkinson's and Alzheimer's to neuropsychiatric conditions.[1][3]

Therefore, it is hypothesized that 4-(Piperidin-4-ylcarbonyl)morpholine, by virtue of its chemical structure, may exhibit inhibitory activity towards the PI3K/mTOR pathway, offering a potential therapeutic avenue for neurological conditions characterized by pathway hyperactivation. The following sections provide detailed protocols to test this hypothesis, from the synthesis of the compound to its evaluation in both cellular and animal models.

Synthesis and Preparation of 4-(Piperidin-4-ylcarbonyl)morpholine

A plausible synthetic route for 4-(Piperidin-4-ylcarbonyl)morpholine can be adapted from established methods for similar compounds.[9][10] The following is a proposed two-step synthesis:

Step 1: Amide Coupling

  • To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add morpholine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-Boc protected intermediate.

Step 2: Deprotection

  • Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4-(Piperidin-4-ylcarbonyl)morpholine.

In Vitro Characterization: Cellular Models in Neuroscience

The initial characterization of 4-(Piperidin-4-ylcarbonyl)morpholine should be performed in relevant neuronal and glial cell lines to determine its bioactivity and mechanism of action.[1][2]

Cell Line Selection
Cell LineCell TypeRelevance in Neuroscience
SH-SY5Y Human NeuroblastomaModel for dopaminergic neurons, widely used in Parkinson's disease research.[1][2]
BV-2 Murine MicrogliaPrimary immune cells of the CNS, crucial for studying neuroinflammation.[1][2]
C6 Rat GliomaModel for astrocytes, which play a key role in neuronal support and inflammatory responses.[1][2]
MO3.13 Human-Oligodendrocyte HybridModel for oligodendrocytes, responsible for myelination in the CNS.[1][2]
Protocol: Assessment of Cytotoxicity

Objective: To determine the optimal non-toxic concentration range of 4-(Piperidin-4-ylcarbonyl)morpholine for subsequent experiments.

Method: MTT Assay [1][2]

  • Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 4-(Piperidin-4-ylcarbonyl)morpholine (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 24 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol: Evaluation of Anti-Neuroinflammatory Activity

Objective: To investigate the effect of the compound on inflammatory responses in glial and neuronal cells.

Method: LPS/IFN-γ Stimulation and Cytokine Measurement [1][2][5]

  • Seed cells in multi-well plates and treat with non-toxic concentrations of 4-(Piperidin-4-ylcarbonyl)morpholine for 1 hour.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 100 U/mL) to the cell culture medium.[2]

  • Incubate for 24 hours.

  • Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Lyse the cells to prepare protein extracts for the analysis of key inflammatory signaling molecules, such as NF-κB, by ELISA or Western blotting.

Protocol: Neuroprotection Assay in a Parkinson's Disease Model

Objective: To assess the protective effects of the compound against neurotoxin-induced cell death.

Method: MPP+ Model in SH-SY5Y Cells [1][2]

  • Differentiate SH-SY5Y cells into a dopaminergic-like phenotype using retinoic acid.

  • Pre-treat the differentiated cells with 4-(Piperidin-4-ylcarbonyl)morpholine for 1 hour.

  • Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP.

  • After 24 hours, assess cell viability using the MTT assay.

  • Analyze markers of dopaminergic neuron health, such as tyrosine hydroxylase (TH) and dopamine transporter (DAT), using immunofluorescence or ELISA.

  • Evaluate apoptotic markers, including the BAX/Bcl-2 ratio, by ELISA or Western blotting to determine the modulation of apoptotic pathways.[1]

PI3K_mTOR_Pathway cluster_input Upstream Signals cluster_receptor Receptors cluster_pathway PI3K/mTOR Pathway cluster_output Cellular Functions Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Neurotransmitters Neurotransmitters GPCR G-Protein Coupled Receptor Neurotransmitters->GPCR PI3K PI3K RTK->PI3K GPCR->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Neuronal Survival Neuronal Survival AKT->Neuronal Survival Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2 mTORC2 mTORC2->AKT

Caption: Hypothesized PI3K/mTOR signaling pathway modulation.

In Vivo Evaluation: Animal Models of Neurological Disorders

Following promising in vitro results, the efficacy of 4-(Piperidin-4-ylcarbonyl)morpholine should be evaluated in appropriate animal models of neurological disease.

Animal Model Selection

The choice of animal model will depend on the specific therapeutic area of interest. For neuroinflammation and neurodegeneration, the following models are relevant:

  • LPS-induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust neuroinflammatory response, characterized by microglial activation and cytokine production.

  • MPTP Mouse Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the CNS.[11]

Protocol: General In Vivo Study Design

Objective: To assess the therapeutic potential of 4-(Piperidin-4-ylcarbonyl)morpholine in a relevant animal model.

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

  • Disease Induction: Induce the neurological disease model according to established protocols.

  • Drug Administration:

    • Route of Administration: Based on its physicochemical properties, the compound may be administered orally (gavage), intraperitoneally (i.p.), or subcutaneously (s.c.).

    • Dosing Regimen: Determine the dose and frequency of administration based on preliminary pharmacokinetic and tolerability studies.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and anxiety-like behaviors, depending on the model used.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform histological and immunohistochemical analysis to assess neuronal survival, glial activation, and pathway-specific markers (e.g., phosphorylated-mTOR, phosphorylated-Akt).

    • Measure cytokine levels in brain homogenates using ELISA.

InVivo_Workflow Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Drug Administration Drug Administration Disease Induction->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Tissue Analysis Tissue Analysis Behavioral Testing->Tissue Analysis Data Interpretation Data Interpretation Tissue Analysis->Data Interpretation

Caption: General workflow for in vivo compound evaluation.

Concluding Remarks

The application notes and protocols outlined in this document provide a comprehensive starting point for the investigation of 4-(Piperidin-4-ylcarbonyl)morpholine in a neuroscience context. The proposed focus on the PI3K/mTOR pathway is a scientifically sound hypothesis based on the known activities of its constituent chemical scaffolds. Rigorous execution of these experiments will be crucial in elucidating the true therapeutic potential of this novel compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

References

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Sources

Application Notes and Protocols: A Strategic Guide to In Vitro Assay Development for Novel Chemical Entities Featuring 4-(Piperidin-4-ylcarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay development workflow for uncharacterized compounds, using the novel molecule 4-(Piperidin-4-ylcarbonyl)morpholine as a central example. Lacking a predefined biological target, this molecule serves as an ideal template to illustrate a systematic approach, beginning with broad target identification and culminating in specific, validated biochemical and cell-based assays. This guide emphasizes the causality behind experimental choices, adherence to the principles of assay validation, and the integration of troubleshooting strategies to ensure data integrity and reproducibility.

Introduction: The Challenge of the Unknown

4-(Piperidin-4-ylcarbonyl)morpholine is a synthetic compound incorporating both piperidine and morpholine scaffolds. These heterocyclic motifs are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2] Their presence suggests potential pharmacological activity, yet without empirical data, the specific biological target remains unknown.

The primary challenge in early-stage drug discovery is to efficiently and accurately identify the molecular target(s) of a novel compound and characterize the nature of their interaction.[3] This process, often termed target deconvolution or target identification, is a critical first step that dictates all subsequent assay development and lead optimization efforts.[4] This guide outlines a logical, multi-pronged strategy to elucidate the mechanism of action of compounds like 4-(Piperidin-4-ylcarbonyl)morpholine and develop robust assays for their characterization.

Strategic Workflow for Target Identification and Assay Development

The process of characterizing a novel compound is not linear but iterative. However, a structured workflow is essential to progress from a broad, exploratory phase to a focused, quantitative phase.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit-to-Lead & Assay Development cluster_2 Phase 3: Assay Validation & Application A Compound Synthesis & Purification (4-(Piperidin-4-ylcarbonyl)morpholine) B Broad Pharmacological Profiling (Screening against diverse target panels) A->B C Phenotypic Screening (Cell-based functional assays) A->C D Computational Prediction (In silico target prediction) A->D E Hit Generation (Identification of Primary Targets) B->E C->E D->E F Hit Confirmation (Re-test in dedicated assays) E->F Primary Hit G Potency Determination (IC50/EC50 Dose-Response) F->G H Selectivity Profiling (Testing against related targets) G->H I Develop & Optimize Specific Assay (Biochemical or Cell-Based) G->I J Mechanism of Action Studies I->J K Assay Validation (Robustness, Reproducibility) I->K L Structure-Activity Relationship (SAR) (Screening of Analogues) K->L M Lead Optimization L->M

Caption: Workflow for characterization of a novel compound.

Phase 1: Target Identification - Casting a Wide Net

The initial step is to screen the compound against a diverse array of potential biological targets to generate hypotheses about its mechanism of action. This is most efficiently achieved through broad pharmacological profiling.

Rationale for Broad Panel Screening

Instead of a biased, single-target approach, screening against a large, well-curated panel of receptors, enzymes, transporters, and ion channels provides an unbiased overview of the compound's bioactivity.[5] This strategy not only identifies the primary target (on-target effects) but also reveals potential off-target interactions that could lead to adverse effects later in development.[6]

Protocol: Broad Pharmacological Profiling

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The researcher provides a pure sample of the compound, and the CRO performs binding or functional assays against their target panels.

Methodology:

  • Compound Submission: Provide 5-10 mg of 4-(Piperidin-4-ylcarbonyl)morpholine with purity >95% confirmed by LC-MS and NMR.

  • Solubilization: The compound is typically dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Screening Concentration: A single, high concentration (e.g., 10 µM) is usually tested initially to maximize the chances of detecting an interaction.

  • Assay Execution: The compound is tested across a panel of hundreds of validated in vitro assays.

  • Data Reporting: Results are typically reported as percent inhibition (for antagonist/inhibitor activity) or percent activation (for agonist activity) relative to a control substance.

Interpreting the Data

The output is a list of "hits"—targets where the compound shows significant activity. A common threshold for a hit is >50% inhibition or activation.

Table 1: Example Pharmacological Profiling Data for Compound X (10 µM)

Target ClassSpecific TargetAssay Type% Inhibition/ActivationHit?
GPCR Dopamine D2Radioligand Binding85% InhibitionYes
Adrenergic α1ARadioligand Binding15% InhibitionNo
Serotonin 5-HT2ARadioligand Binding62% InhibitionYes
Enzyme Kinase CDK2/cyclin AEnzymatic Activity9% InhibitionNo
Protease - TrypsinEnzymatic Activity4% InhibitionNo
PDE4D2 Enzymatic Activity 92% Inhibition Yes
Ion Channel hERGElectrophysiology45% InhibitionBorderline

Expert Insight: From this hypothetical data, we have three primary hits: Dopamine D2, Serotonin 5-HT2A, and the enzyme PDE4D2. The hERG activity, while below the 50% threshold, is a critical safety flag that must be monitored. Our next step is to confirm these interactions and determine potency.

Phase 2: Hit Confirmation and Assay Development

A hit from a primary screen is merely an indication of potential activity. It must be rigorously confirmed and quantified.

Confirmation and Potency Determination (IC50/EC50)

The most critical step is to generate a full dose-response curve for each confirmed hit. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators.

Rationale: A single-point measurement can be misleading due to experimental error or compound-specific artifacts. A dose-response curve validates the interaction and provides a quantitative measure of potency, which is essential for comparing different compounds and guiding structure-activity relationship (SAR) studies.[7]

Let's proceed with the strongest hypothetical hit, PDE4D2, an enzyme. We will now develop a dedicated biochemical assay.

Exemplary Protocol 1: Biochemical Assay for PDE4D2 Inhibition

Principle: Phosphodiesterase 4 (PDE4) hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). This assay measures the activity of recombinant PDE4D2 by quantifying the amount of cAMP remaining after the enzymatic reaction. A decrease in cAMP depletion in the presence of the compound indicates inhibition.

Materials:

  • Recombinant human PDE4D2 enzyme

  • cAMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • 4-(Piperidin-4-ylcarbonyl)morpholine, dissolved in DMSO

  • Rolipram (a known PDE4 inhibitor, as a positive control)

  • A detection kit for cAMP (e.g., HTRF, fluorescence polarization, or ELISA-based)

  • 384-well microplates

Workflow Diagram:

G A Prepare serial dilutions of 4-(Piperidin-4-yl)carbonyl)morpholine (10-point, 3-fold dilution) B Add compound dilutions, positive control (Rolipram), and negative control (DMSO) to 384-well plate A->B C Add PDE4D2 enzyme to all wells (except no-enzyme control) B->C D Pre-incubate for 15 min at RT C->D E Initiate reaction by adding cAMP substrate D->E F Incubate for 60 min at RT E->F G Stop reaction & add cAMP detection reagents F->G H Incubate as per kit instructions G->H I Read plate on a compatible plate reader H->I J Calculate % inhibition and plot dose-response curve to determine IC50 I->J

Caption: Workflow for a PDE4D2 biochemical inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 4-(Piperidin-4-ylcarbonyl)morpholine in DMSO, starting from a 1 mM stock. Dispense 50 nL of each dilution into a 384-well assay plate. Also include wells with DMSO only (0% inhibition control) and a high concentration of Rolipram (100% inhibition control).

  • Enzyme Addition: Add 5 µL of PDE4D2 enzyme diluted in assay buffer to each well. The optimal enzyme concentration should be predetermined to yield ~50-80% substrate turnover in the reaction time (see Assay Validation).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 5 µL of cAMP substrate diluted in assay buffer to all wells to start the reaction. The final cAMP concentration should be at or below its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[8]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The time should be within the linear range of the reaction.

  • Detection: Stop the reaction and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF reagents).

  • Signal Reading: After the required incubation for the detection reagents, read the plate on an appropriate microplate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example Dose-Response Data for PDE4D2 Inhibition

Compound Conc. (µM)Log [Conc.]% Inhibition
10.0-5.0098.5
3.33-5.4895.2
1.11-5.9588.1
0.37-6.4375.4
0.12-6.9151.2
0.04-7.3924.8
0.01-7.879.1
0.005-8.352.3

From such data, a curve-fitting software would calculate an IC50 ≈ 0.11 µM .

Exemplary Protocol 2: Cell-Based GPCR Signaling Assay

Let's assume the Dopamine D2 receptor hit was also confirmed. We now need a cell-based assay to determine if the compound is an antagonist and to measure its functional potency.

Principle: The Dopamine D2 receptor is a Gi-coupled GPCR. When activated by an agonist (like dopamine), it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9] An antagonist will block this effect. This assay uses cells engineered to express the D2 receptor and measures the ability of our compound to reverse the agonist-induced drop in cAMP.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Dopamine (agonist).

  • 4-(Piperidin-4-ylcarbonyl)morpholine.

  • Haloperidol (a known D2 antagonist, as a positive control).

  • cAMP detection kit (e.g., HTRF cAMP HiRange Kit).

  • 384-well white, solid-bottom cell culture plates.

Step-by-Step Protocol:

  • Cell Plating: Seed the D2-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition (Antagonist Mode): Prepare serial dilutions of 4-(Piperidin-4-ylcarbonyl)morpholine and the control antagonist (Haloperidol). Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add dopamine at a concentration that elicits an 80% maximal response (EC80). This concentration is determined during assay development. Add dopamine to all wells except the 100% inhibition control wells (which receive buffer only).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, following the manufacturer's protocol.

  • Data Analysis:

    • The signal is inversely proportional to cAMP levels.

    • Normalize the data: 0% inhibition is the signal with Dopamine (low cAMP), and 100% inhibition is the signal with buffer only (high basal cAMP).

    • Plot the normalized data against the log[compound concentration] and fit to a four-parameter logistic model to determine the IC50.

Phase 3: Assay Validation and Troubleshooting

Developing an assay is not complete until it is validated.[10] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[11]

Table 3: Key Parameters for Assay Validation

ParameterDefinitionAcceptance Criteria (Typical)
Precision The closeness of agreement between independent test results. Measured as intra-assay (within a plate) and inter-assay (between days) variability.Coefficient of Variation (%CV) < 20%
Accuracy The closeness of the measured value to a known true value. Often assessed using a reference standard.Recovery of 80-120% of the true value.
Sensitivity The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD).LOD should be at least 3-fold lower than the lowest concentration on the standard curve.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).%CV should not significantly increase with minor parameter changes.
Z'-factor A statistical measure of the separation between the high and low controls, indicating the quality and dynamic range of the assay for screening.Z' > 0.5 indicates an excellent assay.

Table 4: Common Troubleshooting Scenarios in In Vitro Assays

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability (%CV > 20%) - Inconsistent pipetting or dispensing.- Edge effects on the plate.- Cell clumping or uneven plating.- Use calibrated, automated liquid handlers.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure single-cell suspension before plating; mix gently.
Low Signal-to-Background Ratio - Insufficient enzyme/cell activity.- Suboptimal reagent concentrations.- High background from assay components.- Titrate enzyme/agonist to find optimal concentration.- Optimize substrate concentration and incubation times.- Test different buffers; check for compound autofluorescence.
Poor Z'-factor (<0.5) - Overlap between positive and negative control distributions, often due to high variability or low signal window.- Address sources of variability (see above).- Optimize assay conditions to increase the dynamic range between controls.
Inconsistent IC50/EC50 Values Between Runs - Instability of compound or reagents.- Variation in cell passage number or health.- Day-to-day variations in incubation conditions.- Prepare fresh reagents daily; check compound stability in assay buffer.- Use cells within a defined passage number range; monitor cell viability.- Strictly control all incubation times and temperatures.[12]

Conclusion

The process of characterizing a novel compound such as 4-(Piperidin-4-ylcarbonyl)morpholine requires a disciplined, systematic approach. By beginning with broad, unbiased screening, researchers can efficiently generate hypotheses about a compound's biological target. Subsequent confirmation of these hits with robust, quantitative dose-response assays is paramount. The development of specific biochemical or cell-based assays, followed by rigorous validation, provides the trustworthy tools needed to drive a drug discovery program forward. This guide provides the foundational principles and practical protocols to navigate this complex but rewarding process, transforming a novel molecule into a well-characterized chemical probe or a promising therapeutic lead.

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  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
  • Woldemichael, K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

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Application Notes and Protocols for the Spectroscopic Analysis of 4-(Piperidin-4-ylcarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Piperidin-4-ylcarbonyl)morpholine is a bifunctional molecule incorporating both a piperidine and a morpholine scaffold, linked by an amide functionality. Such structures are of significant interest in medicinal chemistry and drug development due to the prevalence of piperidine and morpholine rings in a wide array of bioactive compounds. The piperidine ring often serves as a versatile scaffold for introducing substituents to modulate pharmacological activity, while the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability. The amide linkage provides a rigid, planar unit that can participate in hydrogen bonding, a key interaction in many biological systems.

Accurate structural elucidation and characterization are paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-(Piperidin-4-ylcarbonyl)morpholine. In the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures. Furthermore, detailed, field-proven protocols for sample preparation, and 1D and 2D NMR data acquisition are provided to enable researchers to obtain high-quality spectral data for this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. For 4-(Piperidin-4-ylcarbonyl)morpholine, the electron-withdrawing carbonyl group of the amide linkage is expected to have a significant deshielding effect on the adjacent protons and carbons in both the piperidine and morpholine rings.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for 4-(Piperidin-4-ylcarbonyl)morpholine:

Caption: Molecular structure and atom numbering of 4-(Piperidin-4-ylcarbonyl)morpholine.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is expected to show distinct signals for the piperidine and morpholine ring protons. The amide bond may exhibit restricted rotation, potentially leading to broadened signals or even separate signals for the morpholine protons at lower temperatures.

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H11.5 - 2.5br s1H-The N-H proton of the piperidine ring is expected to be a broad singlet, exchangeable with D₂O.
H2, H6 (axial)2.5 - 2.7m2H-Protons α to the piperidine nitrogen, expected to be multiplets.
H2, H6 (equatorial)3.0 - 3.2m2H-Protons α to the piperidine nitrogen, deshielded compared to the axial protons.
H3, H5 (axial)1.6 - 1.8m2H-Protons β to the piperidine nitrogen, appearing as complex multiplets.
H3, H5 (equatorial)1.9 - 2.1m2H-Protons β to the piperidine nitrogen, appearing as complex multiplets.
H42.6 - 2.8m1H-Methine proton at the 4-position of the piperidine ring, deshielded by the adjacent carbonyl group.
H9, H133.4 - 3.6m4H-Protons α to the morpholine nitrogen, deshielded by the amide carbonyl. Due to potential amide rotation, these may appear as two distinct multiplets.
H10, H123.6 - 3.8m4H-Protons α to the morpholine oxygen, typically the most downfield of the ring protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show seven distinct carbon signals, reflecting the symmetry of the molecule.

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment Rationale
C7170 - 175The carbonyl carbon of the amide is expected in this downfield region.
C10, C1266 - 68Carbons adjacent to the oxygen in the morpholine ring.
C2, C645 - 47Carbons adjacent to the nitrogen in the piperidine ring.
C9, C1342 - 45Carbons adjacent to the nitrogen in the morpholine ring, deshielded by the amide group.
C440 - 43The methine carbon of the piperidine ring, attached to the carbonyl group.
C3, C528 - 32Carbons β to the nitrogen in the piperidine ring.

Experimental Protocols

To obtain high-quality and reproducible NMR data, adherence to standardized protocols is crucial. The following sections detail the recommended procedures for sample preparation and data acquisition for 4-(Piperidin-4-ylcarbonyl)morpholine.

A. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the compound's solubility and the desired spectral characteristics.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, 5 mm NMR tube. It is critical to avoid transferring any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can accurately reference spectra to the residual solvent signal.

  • Labeling: Clearly label the NMR tube with a unique identifier for the sample.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Add Deuterated Solvent (~0.6-0.7 mL) & Dissolve weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer label_tube 4. Label Tube transfer->label_tube

Caption: Workflow for NMR sample preparation.

B. 1D NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quaternary carbons.

  • Spectral Width (SW): A range of -10 to 220 ppm is appropriate for most organic molecules.

C. 2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum and optimize the spectral width to encompass all proton signals.

    • Load a standard COSY pulse program (e.g., 'cosygpqf' on Bruker instruments).

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.

    • Set the number of scans per increment to 2 or 4.

    • Process the data using a sine-bell window function in both dimensions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

  • Protocol:

    • Acquire standard ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.

    • Load a standard HSQC pulse program (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).

    • Set the spectral width in the ¹H dimension (F2) and the ¹³C dimension (F1).

    • Set the number of increments in the F1 dimension to 128 or 256.

    • Set the number of scans per increment based on sample concentration (typically 8 or 16).

    • Process the data using appropriate window functions (e.g., squared sine-bell).

G cluster_workflow 2D NMR Workflow for Structural Assignment oneD 1. Acquire 1D ¹H and ¹³C Spectra cosy 2. Acquire ¹H-¹H COSY (Identifies H-H couplings) oneD->cosy hsqc 3. Acquire ¹H-¹³C HSQC (Correlates H to directly bonded C) oneD->hsqc assign 4. Unambiguous Spectral Assignment cosy->assign hsqc->assign

Caption: Recommended 2D NMR workflow for complete structural assignment.

Data Interpretation and Structural Verification

The interpretation of the NMR data should be a systematic process.

  • ¹H NMR Analysis:

    • Identify the number of unique proton signals and their integrations to confirm the number of protons in different environments.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce the number of neighboring protons.

    • Use the chemical shifts to assign protons to specific functional groups and positions within the molecule, referencing the predicted data table.

  • ¹³C NMR Analysis:

    • Count the number of signals to confirm the number of unique carbon environments.

    • Use the chemical shifts to assign carbons to the piperidine ring, morpholine ring, and the carbonyl group. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis:

    • COSY: Trace the cross-peaks to establish the connectivity of protons within the piperidine and morpholine rings. For example, a cross-peak between the signals at ~2.6 ppm (H4) and ~1.8 ppm would confirm their coupling and support the assignment of the H3/H5 protons.

    • HSQC: Correlate each proton signal to its corresponding carbon signal. This provides definitive C-H one-bond correlations, solidifying the assignments made from the 1D spectra.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Application of 4-(Piperidin-4-ylcarbonyl)morpholine in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of piperidine-morpholine scaffolds in neurodegenerative disease research, with a specific focus on the representative compound 4-(Piperidin-4-yl)morpholine. While direct research on "4-(Piperidin-4-ylcarbonyl)morpholine" is not extensively available in public literature, the foundational molecule and its broader class of derivatives are of significant interest in medicinal chemistry for neurological disorders. This document will, therefore, extrapolate from the known biological activities and therapeutic potential of related structures to provide a scientifically grounded framework for researchers.

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons.[1][2] The multifactorial nature of these diseases necessitates the development of multi-target drugs.[1] Heterocyclic compounds, particularly those containing piperidine and morpholine rings, are considered privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.[3][4]

The piperidine moiety is a key component of many central nervous system (CNS) active drugs, known for its role in compounds with antipsychotic, antidepressant, and neuroprotective properties.[4] Similarly, the morpholine ring is a versatile scaffold that has been incorporated into compounds targeting enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[2] The combination of these two pharmacophores in a single molecule, such as 4-(Piperidin-4-yl)morpholine, presents a promising strategy for developing novel therapeutics for these complex disorders.

Chemical Profile of 4-(Piperidin-4-yl)morpholine

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H18N2O[5]
Molecular Weight170.25 g/mol [5]
XLogP30[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count1[6]
Topological Polar Surface Area24.5 Ų[6]

Synthesis:

4-(Piperidin-4-yl)morpholine is typically synthesized as a pharmaceutical intermediate. One common method involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by a debenzylation step. Various patents describe methods for its preparation, highlighting its importance as a building block in the synthesis of more complex molecules.[5][7]

Hypothetical Applications in Neurodegenerative Disease Research

Based on the known activities of piperidine and morpholine derivatives, 4-(Piperidin-4-yl)morpholine and its analogs could be investigated for several applications in neurodegenerative disease research:

  • Alzheimer's Disease (AD): The pathology of AD is linked to the deposition of β-amyloid plaques and neurofibrillary tangles.[8] Compounds containing piperidine and morpholine moieties have been explored for their potential to inhibit cholinesterases, reduce β-amyloid aggregation, and chelate metal ions that contribute to oxidative stress.

  • Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Research into related compounds suggests potential for targeting monoamine oxidase (MAO) enzymes, which are involved in the degradation of dopamine, as well as modulating other pathways to protect dopaminergic neurons.[2]

  • Huntington's Disease (HD): While less explored, the general neuroprotective and anti-inflammatory properties of this class of compounds could be beneficial in mitigating the neuronal damage seen in HD.

The following diagram illustrates a potential multi-target mechanism of action for a hypothetical piperidine-morpholine derivative in the context of neurodegenerative diseases.

G cluster_AD Alzheimer's Disease Pathologies cluster_PD Parkinson's Disease Pathologies AChE Cholinesterase (AChE/BuChE) Abeta β-Amyloid Aggregation OxidativeStress Oxidative Stress MAO Monoamine Oxidase (MAO-A/B) Neuroinflammation Neuroinflammation DopaminergicNeuronLoss Dopaminergic Neuron Loss Compound 4-(Piperidin-4-yl)morpholine Derivative Compound->AChE Inhibition Compound->Abeta Inhibition Compound->OxidativeStress Reduction Compound->MAO Inhibition Compound->Neuroinflammation Modulation Compound->DopaminergicNeuronLoss Protection

Caption: Hypothetical multi-target mechanism of a 4-(Piperidin-4-yl)morpholine derivative.

Experimental Protocols

The following are generalized protocols for evaluating a novel piperidine-morpholine derivative in neurodegenerative disease models.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of the test compound against key enzymes implicated in neurodegeneration.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents and Materials:

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • AChE from electric eel

    • Test compound dissolved in DMSO

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare working solutions of all reagents in phosphate buffer.

    • Add 25 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Monoamine Oxidase (MAO) Inhibition Assay

  • Reagents and Materials:

    • MAO-A and MAO-B enzymes (human recombinant)

    • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

    • Test compound dissolved in DMSO

    • Phosphate buffer (pH 7.4)

    • 96-well fluorescence plate reader

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the respective MAO enzyme and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction with a suitable reagent (e.g., NaOH).

    • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B).

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Neuroprotection Assay

Objective: To assess the ability of the test compound to protect neuronal cells from neurotoxin-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Neurotoxins:

    • 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model.

    • Amyloid-beta (Aβ) oligomers for an Alzheimer's disease model.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for 2 hours.

    • Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ oligomers).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone.

The following diagram illustrates the workflow for the cell-based neuroprotection assay.

G start Seed SH-SY5Y cells in 96-well plate adhere Incubate overnight for cell adherence start->adhere pretreat Pre-treat with test compound (2 hours) adhere->pretreat induce Induce toxicity (6-OHDA or Aβ) (24 hours) pretreat->induce mtt Assess viability with MTT assay induce->mtt read Measure absorbance at 570 nm mtt->read end Calculate neuroprotection read->end

Caption: Workflow for the cell-based neuroprotection assay.

In Vivo Studies in Animal Models

Objective: To evaluate the efficacy of the test compound in a relevant animal model of a neurodegenerative disease.

A. Mouse Model of Alzheimer's Disease (e.g., 5XFAD mice)

  • Animals: 5XFAD transgenic mice and wild-type littermates.

  • Treatment:

    • Administer the test compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 3 months).

  • Behavioral Testing:

    • Conduct behavioral tests such as the Morris water maze to assess learning and memory.

  • Post-mortem Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify amyloid plaque load and neuroinflammation (e.g., staining for Aβ, Iba1, GFAP).

    • Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.

B. Mouse Model of Parkinson's Disease (e.g., MPTP model)

  • Animals: C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle control for a set period before and during MPTP intoxication.

    • Induce Parkinsonism by administering MPTP.

    • Assess motor function using tests like the rotarod and pole test.

    • Analyze brain tissue for the loss of dopaminergic neurons in the substantia nigra (e.g., tyrosine hydroxylase staining) and levels of dopamine and its metabolites in the striatum via HPLC.

Conclusion

The piperidine-morpholine scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. While specific data on 4-(Piperidin-4-ylcarbonyl)morpholine is limited, the related compound 4-(Piperidin-4-yl)morpholine and the broader class of such derivatives warrant further investigation. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the potential of these compounds in the ongoing search for effective treatments for these devastating disorders.

References

  • 4-(Piperidin-4-Yl)Morpholine Dihydrochloride - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents. (n.d.).
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents. (n.d.).
  • 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • WO2022010984A1 - Compounds and methods for treating neurodegenerative diseases - Google Patents. (n.d.).
  • WO2022226172A1 - Compositions and methods for treating neurodegenerative diseases - Google Patents. (n.d.).
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (2022). Retrieved January 26, 2026, from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023). Retrieved January 26, 2026, from [Link]

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents. (n.d.).
  • Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this common yet sometimes challenging synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and maximize your yield and purity.

Synthesis Overview & Core Strategy

The most reliable and widely adopted method for synthesizing 4-(Piperidin-4-ylcarbonyl)morpholine is a two-step process involving an amide coupling followed by a deprotection step. This strategy is essential because the piperidine ring contains a secondary amine that would otherwise compete with morpholine during the coupling reaction, leading to undesired side products and polymerization.

The general synthetic pathway is as follows:

  • Amide Coupling: Reaction of N-Boc-piperidine-4-carboxylic acid with morpholine using a suitable coupling agent. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final target compound, typically as a salt, which is then neutralized.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine-4-carboxylic acid Coupling_Agent Coupling Agent (e.g., EDC/HOBt) N-Boc-piperidine-4-carboxylic_acid->Coupling_Agent Morpholine Morpholine Morpholine->Coupling_Agent Protected_Intermediate N-Boc-4-(morpholine-4-carbonyl)piperidine Coupling_Agent->Protected_Intermediate Acid Acid (e.g., TFA) Protected_Intermediate->Acid Final_Product 4-(Piperidin-4-ylcarbonyl)morpholine Acid->Final_Product

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Amide Coupling Stage

Q1: My amide coupling reaction has a low yield or has stalled. What are the primary causes?

This is a common issue in amide bond formation.[1] Several factors can hinder the reaction. Let's break them down systematically.

  • Cause A: Inactive Coupling Reagents. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. HOBt (Hydroxybenzotriazole) can also degrade.

    • Troubleshooting:

      • Always use freshly opened or properly stored (desiccated) EDC and HOBt.

      • Consider purchasing high-purity reagents and using them under an inert atmosphere (N₂ or Ar).

      • If you suspect reagent degradation, perform a small-scale test reaction with known reactive starting materials to confirm activity.

  • Cause B: Suboptimal Reaction Conditions.

    • Troubleshooting:

      • Solvent: Ensure your solvent (e.g., DCM, DMF) is anhydrous. Water competes with the amine for the activated carboxylic acid. Acetonitrile and Dichloromethane (CH₂Cl₂) often provide the best results for this type of coupling.[2]

      • Temperature: While many EDC couplings run at room temperature, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize side reactions and improve yield.[3][4]

      • Stoichiometry: A slight excess of the amine (morpholine, ~1.1-1.2 equivalents) and the coupling reagents (EDC/HOBt, ~1.1-1.2 equivalents) can drive the reaction to completion. However, a large excess of morpholine can complicate purification.

  • Cause C: Incorrect Order of Addition.

    • Troubleshooting: The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine. This minimizes the formation of unwanted side products.[5]

      • Dissolve the N-Boc-piperidine-4-carboxylic acid and HOBt in your anhydrous solvent.

      • Add EDC and stir for 15-30 minutes at 0 °C to form the reactive HOBt-ester.

      • Finally, add the morpholine (and a non-nucleophilic base like DIPEA, if used) and let the reaction proceed.

Q2: I'm observing a major side product with a mass corresponding to N-acylurea. Why is this happening and how can I prevent it?

This is a classic side reaction associated with carbodiimide coupling agents like EDC.[4]

  • Mechanism of Formation: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, is highly reactive. If it does not react promptly with an amine or an additive like HOBt, it can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea, which is unreactive and contaminates your product.[4]

G cluster_main EDC Activation & Side Reaction Activated_Ester O-Acylisourea (Reactive Intermediate) Desired_Product Amide Product Activated_Ester->Desired_Product Fast (Desired) Side_Product N-Acylurea (Stable Byproduct) Activated_Ester->Side_Product Slow (Undesired) HOBt_Ester HOBt-Ester (More Stable Intermediate) Activated_Ester->HOBt_Ester Fast Amine Amine (Morpholine) Amine->Desired_Product HOBt HOBt Additive HOBt->HOBt_Ester HOBt_Ester->Desired_Product Slower, but avoids side reaction

Caption: Role of HOBt in preventing N-acylurea formation.

  • Prevention Strategy: The key is to use an additive that rapidly traps the O-acylisourea intermediate, converting it into a new active ester that is less prone to rearrangement but still reactive towards the amine.

    • Use HOBt or Oxyma Pure: HOBt is the standard choice. It reacts with the O-acylisourea to form an HOBt-ester. This intermediate is stable enough to suppress the N-acylurea side reaction but reactive enough to couple efficiently with morpholine.

    • Maintain Low Temperatures: Running the reaction at 0 °C slows down the rate of the intramolecular rearrangement more than it slows the desired intermolecular coupling.[4]

Q3: Which coupling agent is best for this synthesis?

While many options exist, a carbodiimide-based system is generally sufficient and cost-effective for this particular transformation.

Coupling SystemAdvantagesDisadvantagesRecommendation
EDC / HOBt Water-soluble urea byproduct (easy to remove during workup).[4] Good yields, widely used.Moisture sensitive. Can form N-acylurea byproduct if HOBt is omitted.Recommended starting point. Cost-effective and reliable.
DCC / HOBt Inexpensive and effective.Forms dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and must be filtered off. Can be difficult to remove completely.Use only if EDC is unavailable. The DCU filtration step can lead to product loss.
HATU / DIPEA Very powerful and fast. Lower risk of racemization (not a concern here). Good for sterically hindered substrates.[5]More expensive. Requires a non-nucleophilic base (DIPEA). Byproducts can be difficult to remove.Overkill for this straightforward coupling. Reserve for more challenging amide formations.[6]
Acyl Chloride Highly reactive.Requires an extra step to form the acyl chloride from the carboxylic acid (e.g., using SOCl₂ or (COCl)₂).[7] Harsh conditions may not be compatible with other functional groups.Not recommended unless carbodiimide methods fail completely. The two-step nature adds complexity.
Deprotection & Purification Stage

Q4: My Boc deprotection is incomplete or sluggish. How can I drive it to completion?

Incomplete deprotection is usually a matter of insufficient acid strength or reaction time.[8][9]

  • Cause A: Insufficient Acid. Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection.

    • Troubleshooting:

      • Concentration: Use a high concentration of TFA in a solvent like DCM. A common ratio is 1:1 TFA:DCM (v/v).[10]

      • Equivalents: Ensure you are using a large excess of TFA. For small-scale reactions, using it as the co-solvent is standard practice.

      • Reaction Time: Monitor the reaction by TLC or LC-MS. While many deprotections are complete in 1-2 hours at room temperature, some substrates may require longer.[8]

  • Cause B: Presence of Scavengers (If Applicable).

    • Troubleshooting: The deprotection mechanism generates a tert-butyl cation, which can potentially alkylate electron-rich moieties. While this is unlikely to be an issue for your target molecule, if your substrate contained, for example, a tryptophan or methionine residue, you would need to add a scavenger like triisopropylsilane (TIPS) to trap the cation.[11] For this specific synthesis, it is generally not required.

Q5: The workup after TFA deprotection is difficult, and I'm struggling to isolate my product.

This is common because the final product is a basic, polar amine, and TFA forms a salt that can be tricky to handle.

  • Workup Strategy:

    • Remove TFA: After the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the DCM and TFA. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.

    • Neutralization (Basification): The crude product is the trifluoroacetate salt. To get the free amine, you must neutralize it.

      • Dissolve the crude residue in a minimal amount of water or DCM.

      • Cool in an ice bath and slowly add a base like saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH) until the pH is >10.[12] Be cautious of gas evolution (CO₂) if using carbonates.

    • Extraction: Once basified, the free amine becomes more soluble in organic solvents. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, EtOAc, or a 9:1 mixture of Chloroform:Isopropanol for more polar products).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

Q6: My final product is difficult to purify by standard silica gel chromatography.

Basic amines like your target molecule are notorious for tailing and showing poor resolution on standard acidic silica gel.[13][14]

  • Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to irreversible adsorption or significant band broadening.[13]

  • Purification Solutions:

    • Base-Treated Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a volatile base like triethylamine (~1-2%) or ammonium hydroxide (~1%). This neutralizes the acidic sites on the silica surface.[13]

    • Amine-Functionalized Silica: For very challenging separations, consider using commercially available amine-functionalized silica cartridges, which are specifically designed for the purification of basic compounds.[13]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography can be an excellent alternative, as it avoids the acid-base interaction issues.[14][15]

    • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a specific salt (e.g., the hydrochloride salt by adding HCl in ether) might yield a crystalline solid that can be easily purified by recrystallization.[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(morpholine-4-carbonyl)piperidine (Coupling)
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of carboxylic acid).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active HOBt-ester.

  • Add Morpholine (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted morpholine and EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine (Deprotection)
  • Dissolve the crude N-Boc-4-(morpholine-4-carbonyl)piperidine from the previous step in DCM (approx. 5 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) (equal volume to the DCM, e.g., 5 mL of TFA for 5 mL of DCM) dropwise.[10]

  • Remove the ice bath and stir the solution at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove all volatile components.

    • Dissolve the oily residue in a small amount of DCM and cool to 0 °C.

    • Slowly add saturated aqueous NaHCO₃ with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 9).

    • Extract the product into DCM (3x). For highly polar products, a mixture of CHCl₃:IPA (9:1) may be more effective.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

    • If necessary, purify via column chromatography using a mobile phase containing 1-2% triethylamine or ammonium hydroxide.[13]

References

  • Subhasis, P., et al. (2008). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. NIH National Center for Biotechnology Information. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Karad, S. N., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • Reddit User Discussion. (2022). amide coupling help. r/Chempros on Reddit. [Link]

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros on Reddit. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • ResearchGate. (2022). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Google Patents. (2016). CN105777615A - Preparation method of 4-morpholino piperidine.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]

  • Reddit User Discussion. (2024). EDC-HOBt Amide coupling workup help. r/Chempros on Reddit. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. [Link]

  • Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry on Reddit. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • ResearchGate. (2015). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of 4-(Piperidin-4-ylcarbonyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperidin-4-ylcarbonyl)morpholine analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered in optimizing the pharmacokinetic (PK) profile of this important chemical scaffold. The morpholine and piperidine rings are valued in medicinal chemistry for their ability to confer favorable physicochemical properties and improve pharmacokinetics.[1][2] However, like any scaffold, they present a unique set of challenges that require a systematic and informed approach to overcome.

This guide is designed to be a practical resource, moving beyond theoretical knowledge to provide actionable strategies based on established principles of drug metabolism and pharmacokinetics (DMPK).

Troubleshooting Guide: Common PK Issues and Solutions

Researchers often face a handful of recurring issues when developing 4-(Piperidin-4-ylcarbonyl)morpholine analogs. This section addresses these common problems in a question-and-answer format, providing both diagnostic steps and potential solutions.

Scenario 1: High In Vitro Clearance in Liver Microsomes

Question: My 4-(Piperidin-4-ylcarbonyl)morpholine analog shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible, and how can I improve its stability?

Answer:

High microsomal clearance is a common hurdle and often points to metabolic liabilities within the molecule. For the 4-(Piperidin-4-ylcarbonyl)morpholine scaffold, the primary suspects are cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major enzyme in the metabolism of many drugs containing a 4-aminopiperidine moiety.[1][3]

Probable Metabolic Hotspots:

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with an alkyl group), this is a highly probable site of metabolism. N-dealkylation is a common metabolic pathway for piperidine-containing drugs.[3]

  • Piperidine Ring Oxidation: Hydroxylation at the carbons alpha to the piperidine nitrogen is a frequent metabolic route.[4] The 3 and 4 positions of the piperidine ring can also be susceptible to oxidation.

  • Morpholine Ring Oxidation: While generally more stable than piperidine, the morpholine ring can also undergo oxidation, typically at the carbons adjacent to the nitrogen or oxygen.

  • Amide Hydrolysis: The carbonyl linker, while generally stable, can be subject to hydrolysis by amidases, although this is typically a slower process compared to CYP-mediated oxidation.

Troubleshooting and Mitigation Strategies:

  • Metabolite Identification Studies: The first crucial step is to identify the metabolites being formed. Incubate your compound with human liver microsomes and analyze the resulting mixture by LC-MS/MS to determine the mass of the metabolites. This will help pinpoint the site of metabolic modification (e.g., +16 Da indicates hydroxylation, loss of an alkyl group suggests N-dealkylation).

  • Blocking Metabolic Hotspots:

    • Deuteration: Replacing hydrogens at a metabolically labile position with deuterium can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect. This is a quick way to test the impact of metabolism at a specific site.

    • Fluorination: Introduction of fluorine atoms at or near metabolic hotspots can block metabolism by increasing the strength of the C-H bond and altering the electronic properties of the molecule.[4] For instance, fluorination of the piperidine ring can significantly enhance metabolic stability.

    • Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of CYP enzymes. For example, adding a methyl or cyclopropyl group adjacent to the piperidine nitrogen can reduce N-dealkylation.[5]

  • Structural Modification of the Piperidine Nitrogen:

    • If N-dealkylation of a substituent on the piperidine nitrogen is the issue, consider replacing the substituent with a less metabolically labile group. For example, replacing a linear alkyl chain with a cyclopropylmethyl group or a t-butyl group can increase stability.

Decision-Making Workflow for High Microsomal Clearance:

Caption: Troubleshooting workflow for high microsomal clearance.

Scenario 2: Poor Aqueous Solubility

Question: My analog has poor aqueous solubility, which is limiting my ability to perform in vitro assays and likely impacting its oral absorption. What strategies can I employ to improve its solubility?

Answer:

Poor aqueous solubility is a frequent challenge, especially as medicinal chemists optimize compounds for potency, which often increases lipophilicity. The 4-(Piperidin-4-ylcarbonyl)morpholine scaffold has both lipophilic and polar elements, and the overall solubility will depend on the nature of the substituents.

Initial Assessment:

  • Determine Kinetic and Thermodynamic Solubility: It's important to measure both. Kinetic solubility gives an indication of how a compound behaves when rapidly precipitated from a DMSO stock solution, which is relevant for many in vitro screens. Thermodynamic solubility is the true equilibrium solubility and is more relevant for predicting in vivo dissolution.

Solubility Enhancement Strategies:

  • Introduce Polar Functional Groups:

    • Carefully consider where you can introduce polar groups (e.g., hydroxyl, amino, or small polar heterocycles) without disrupting the pharmacophore. The goal is to increase hydrogen bonding capacity with water.

    • The morpholine oxygen already provides a hydrogen bond acceptor. Enhancing this or adding other acceptors/donors can be beneficial.

  • Modify Lipophilic Moieties:

    • If your molecule has large, lipophilic substituents, consider reducing their size or breaking them up with polar linkers (e.g., ethers, amines).

  • Salt Formation:

    • The piperidine nitrogen is basic and can be used to form salts with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate). Salt formation can dramatically increase aqueous solubility.[6]

  • Formulation Approaches (for in vivo studies):

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.[7]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a powerful approach to improve oral bioavailability.[8]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.[9]

Prioritization of Solubility Strategies:

Caption: Decision tree for addressing poor aqueous solubility.

Scenario 3: Low Permeability in Caco-2 Assay

Question: My compound shows low permeability in the Caco-2 assay, suggesting poor intestinal absorption. What are the potential causes and how can I improve its permeability?

Answer:

Low permeability across the intestinal epithelium is a significant barrier to oral bioavailability. The Caco-2 assay is a good in vitro model for predicting human intestinal permeability.

Potential Causes for Low Permeability:

  • High Polarity: While good for solubility, excessive polarity (too many hydrogen bond donors/acceptors) can hinder passive diffusion across the lipid cell membrane. A balance is key.

  • High Molecular Weight: Generally, compounds with a molecular weight greater than 500 g/mol tend to have lower passive permeability.

  • Efflux Transporter Substrate: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells and back into the gut lumen.

Troubleshooting and Improvement Strategies:

  • Assess Efflux Ratio: In your Caco-2 assay, measure permeability in both directions: apical to basolateral (A to B) and basolateral to apical (B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.

  • Confirm P-gp Substrate Activity: If you suspect efflux, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modifications to Reduce Efflux:

    • Masking Polar Groups: Temporarily masking polar groups with lipophilic moieties that are cleaved in vivo (a prodrug approach) can improve permeability.

    • Reducing Hydrogen Bond Donors: The number of hydrogen bond donors is a key determinant of permeability. Consider replacing N-H groups with N-CH3 or other non-donating groups if tolerated by the pharmacophore.

    • Conformational Rigidity: Introducing conformational constraints can sometimes reduce recognition by efflux transporters.

  • Balancing Lipophilicity and Polarity:

    • Aim for a cLogP in the range of 1-3 for a good balance between solubility and permeability. If your compound is too polar (low cLogP), consider adding lipophilic groups. If it's too lipophilic (high cLogP), you may need to introduce polar functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the key ADME assays I should run in the early stages of my project?

A1: For early-stage drug discovery, a standard panel of in vitro ADME assays is crucial for making go/no-go decisions.[10] This typically includes:

  • Solubility: Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • Metabolic Stability: Incubation with human and rodent liver microsomes to determine intrinsic clearance.

  • Permeability: Caco-2 assay to assess intestinal permeability and identify potential efflux issues.

  • CYP Inhibition: Screening against major CYP isoforms (e.g., 3A4, 2D6, 2C9) to flag potential drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of unbound drug, which is the pharmacologically active portion.

Q2: My compound is a P-gp substrate. Is this always a deal-breaker?

A2: Not necessarily. The impact of P-gp efflux depends on the therapeutic target and the required systemic exposure. If the compound is highly potent and has good solubility, it may still achieve sufficient absorption despite being an efflux substrate. However, for compounds requiring high systemic concentrations, P-gp efflux can be a significant obstacle. In such cases, medicinal chemistry efforts should focus on designing analogs that are not P-gp substrates.

Q3: What are the advantages of incorporating a morpholine ring in my drug candidate?

A3: The morpholine ring is often considered a "privileged structure" in medicinal chemistry.[2][11] Its key advantages include:

  • Improved Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to a more lipophilic piperidine or cyclohexane ring.

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than a piperidine ring.

  • Reduced Basicity: The oxygen atom withdraws electron density from the nitrogen, making it less basic than the nitrogen in a piperidine ring. This can be advantageous in reducing off-target effects at aminergic G protein-coupled receptors (GPCRs).

Q4: How do I choose between deuteration and fluorination to block metabolism?

A4: Both are valid strategies, but they have different implications:

  • Deuteration is a more subtle modification. It slows metabolism at a specific C-H bond without significantly altering the compound's electronics or steric profile. This makes it a good tool to quickly test a metabolic hypothesis. However, the metabolic block may not be complete, and in vivo, the effect can sometimes be less pronounced than in vitro.

  • Fluorination is a more significant structural change. It provides a more robust block to metabolism at the site of fluorination. However, fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups and change the compound's overall properties, which could impact target binding or other off-target activities.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) of a 4-(Piperidin-4-ylcarbonyl)morpholine analog in human liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM) (20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing cold acetonitrile with the internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (0.693 / t1/2) / (mg/mL microsomes)).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of a test compound across a Caco-2 cell monolayer and to assess its potential as a P-gp substrate.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates) for 21-25 days

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4

  • Test compound (10 mM stock in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Prepare Dosing Solutions: Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the apical chamber and replace with fresh HBSS.

  • Lucifer Yellow Flux: After the experiment, assess the flux of Lucifer yellow across the monolayers to confirm that the integrity was maintained throughout the assay.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 4-(Piperidin-4-ylcarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risk and reducing costly late-stage attrition. This guide provides an in-depth, technical framework for the cross-reactivity profiling of novel chemical entities, using 4-(Piperidin-4-ylcarbonyl)morpholine as a representative scaffold. While this specific molecule is primarily documented as a pharmaceutical intermediate, its constituent piperidine and morpholine moieties are ubiquitous pharmacophores known for their promiscuous binding potential across various target classes[1][2][3][4]. This guide, therefore, treats it as a novel investigational compound to illustrate a robust, tiered strategy for systematically unmasking its off-target interaction profile. We will detail the causal logic behind experimental choices, present validated protocols for key assays, and offer a clear methodology for data interpretation, thereby establishing a self-validating system for selectivity assessment.

Introduction: The Rationale for Proactive Profiling

The compound 4-(Piperidin-4-ylcarbonyl)morpholine incorporates two key heterocyclic structures: a piperidine ring and a morpholine ring, linked by a carbonyl group[5][6]. Both piperidine and morpholine are considered "privileged structures" in medicinal chemistry; their favorable physicochemical properties and versatile binding capabilities have led to their integration into a multitude of FDA-approved drugs[2][7]. However, this versatility is a double-edged sword. The very features that enable potent on-target activity can also lead to unintended interactions with other structurally related or unrelated proteins, a phenomenon known as polypharmacology or off-target activity.

Identifying such interactions early is not merely a checkbox exercise; it is a critical step in building a comprehensive safety and efficacy profile. Undesirable off-target activities are a leading cause of adverse drug reactions (ADRs) and compound attrition during clinical development[8][9]. Therefore, a systematic cross-reactivity profiling campaign is essential to build confidence in a lead compound and to guide structure-activity relationship (SAR) studies toward enhanced selectivity.

This guide will delineate a tiered experimental approach, moving from broad, high-throughput screening to focused, quantitative validation. For the purpose of this guide, we will postulate that 4-(Piperidin-4-ylcarbonyl)morpholine has been identified as a potent inhibitor of a hypothetical primary target, Dipeptidyl Peptidase IV (DPP-4) , a well-established target for type 2 diabetes, and a plausible target for molecules containing these scaffolds[10][11]. Our goal is to determine its selectivity against a panel of common safety-relevant off-targets.

A Tiered Strategy for Cross-Reactivity Assessment

A phased approach is the most resource-efficient method for profiling, allowing for early, broad assessment before committing to more intensive, lower-throughput assays.

G T1_Start Compound Synthesis & Purity QC T1_Screen Single-Point Screen (e.g., 10 µM) SafetyScreen44 Panel T1_Start->T1_Screen Submit Compound T1_Data Identify 'Hits' (% Inhibition > 50%) T1_Screen->T1_Data Generate Data T2_Dose Dose-Response Assays (e.g., 10-point, 3-fold dilution) T1_Data->T2_Dose Prioritize Hits T2_IC50 Calculate IC50 / Ki for Confirmed Off-Targets T2_Selectivity Calculate Selectivity Index vs. Primary Target (DPP-4) T2_IC50->T2_Selectivity T3_Functional Cell-Based Functional Assays (Agonist/Antagonist Mode) T2_Selectivity->T3_Functional Assess Physiologically Relevant Hits T3_Decision Go/No-Go Decision Guide Lead Optimization T3_Functional->T3_Decision

Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening

Causality: The primary objective of this tier is to cast a wide net. By testing the compound at a single, high concentration (typically 10 µM) against a diverse panel of targets known to be implicated in adverse events, we can efficiently identify potential liabilities. A result of >50% inhibition is generally considered a "hit" worthy of follow-up. This approach maximizes the discovery of potential interactions without the initial expense of full dose-response curves for dozens of targets[9].

Recommended Panel: The Eurofins SafetyScreen44™ Panel is an industry-standard, cost-effective choice recommended by major pharmaceutical companies for this purpose[8][12][13]. It covers a range of 44 targets including GPCRs, ion channels, transporters, and enzymes implicated in common adverse drug reactions.

Experimental Protocol: Compound Submission for Broad Panel Screening

  • Compound Preparation: Solubilize 4-(Piperidin-4-ylcarbonyl)morpholine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Quality Control: Verify the identity and purity (>95%) of the compound via LC-MS and ¹H-NMR before submission. Impurities can lead to false positives.

  • Sample Submission: Provide the screening service (e.g., Eurofins) with the required volume and concentration of the stock solution (e.g., 90 µL of 10 mM stock for a final assay concentration of 10 µM)[12].

  • Assay Execution (by CRO): The compound is tested in duplicate at a final concentration of 10 µM in the 44 binding or enzymatic assays.

  • Data Reporting: Results are delivered as the mean percentage inhibition of the control response (e.g., radioligand binding or enzyme activity).

Hypothetical Tier 1 Data Summary

Target ClassTarget Name% Inhibition @ 10 µMOutcome
Enzyme (Primary) DPP-4 98.5% On-Target Activity
GPCRHistamine H175.2%Hit
GPCRDopamine D215.8%No Hit
GPCRMuscarinic M168.9%Hit
Ion ChannelhERG55.1%Hit
TransporterSERT22.4%No Hit
Enzyme (Off-Target)MAO-A8.3%No Hit

This table presents hypothetical data for illustrative purposes.

Tier 2: Hit Confirmation and Potency Determination

Causality: A "hit" from Tier 1 is not a definitive liability; it is an alert. The high concentration used could produce artifacts or interactions that are not relevant at therapeutic concentrations. Tier 2 aims to validate these hits by generating full dose-response curves to determine the potency (IC50) of the interaction. This quantitative data is essential for calculating a selectivity index and truly understanding the risk.

Key Methodologies:

  • Competitive Binding Assays: Used for receptor and transporter targets. These assays measure the ability of the test compound to displace a high-affinity labeled ligand (typically radiolabeled or fluorescent) from the target protein. The concentration of the test compound that displaces 50% of the labeled ligand is the IC50[14][15].

  • Enzyme Inhibition Assays: Used for enzyme targets. These assays measure the compound's ability to inhibit the catalytic activity of the enzyme. The substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors[16][17].

G Principle of a Competitive Binding Assay cluster_0 cluster_1 R1 Receptor L1 Labeled Ligand L1->R1 High Signal R2 Receptor L2 Labeled Ligand I2 Inhibitor (Test Cmpd) I2->R2 Low Signal

Caption: Competitive displacement of a labeled ligand by an inhibitor.

Experimental Protocol: Radioligand Binding Assay (e.g., Histamine H1)

  • Reagents & Preparation:

    • Membrane Preparation: Use cell membranes expressing the human H1 receptor.

    • Radioligand: [3H]-pyrilamine (a known H1 antagonist).

    • Test Compound: Prepare a serial dilution series of 4-(Piperidin-4-ylcarbonyl)morpholine (e.g., 10 mM to 1 nM in DMSO, then dilute into assay buffer).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Membrane preparation + Radioligand + Assay Buffer + Vehicle (DMSO).

    • Non-Specific Binding (NSB) Wells: Membrane preparation + Radioligand + High concentration of a known non-labeled H1 antagonist (e.g., 10 µM diphenhydramine).

    • Test Compound Wells: Membrane preparation + Radioligand + Diluted test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filter mat to remove unbound radioligand. Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Convert raw counts for each test compound concentration into a percentage of specific binding.

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Tier 2 Data & Selectivity Comparison

Here we compare our lead compound with two hypothetical structural analogs to provide context.

CompoundDPP-4 IC50 (nM) (On-Target)H1 IC50 (nM)M1 IC50 (nM)hERG IC50 (nM)H1 Selectivity Index (H1/DPP-4)hERG Selectivity Index (hERG/DPP-4)
4-(Piperidin-4-ylcarbonyl)morpholine 15 450 850 3,200 30x 213x
Analog A (N-methyl piperidine)251509002,5006x100x
Analog B (Piperazine replacement)120>10,000>10,000>10,000>833x>833x

A higher selectivity index is desirable, indicating a larger window between on-target and off-target activity.

Tier 3: Cellular and Functional Validation

Causality: Biochemical assays, while precise, occur in a highly artificial environment. They confirm binding but do not reveal the functional consequence (e.g., agonist, antagonist, inverse agonist) or account for cell permeability and metabolism. Cellular assays provide a more physiologically relevant context to assess whether an observed off-target interaction translates into a functional effect at the cellular level[18]. A >100-fold selectivity window in biochemical assays is often desired before progressing, but any hit on a critical target like hERG warrants functional follow-up regardless of the window.

Illustrative Functional Assay: The hERG channel is critical for cardiac repolarization, and its blockade is associated with a risk of fatal arrhythmia. Therefore, the hERG IC50 of 3,200 nM for our lead compound must be functionally validated.

Recommended Assay: Automated patch-clamp electrophysiology (e.g., on a QPatch or Patchliner system) to directly measure inhibition of the hERG potassium current in a cell line stably expressing the channel.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Consequence GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Activation GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Insulin Insulin Release GLP1R->Insulin Histamine Histamine H1R H1 Receptor Histamine->H1R Activation Sedation Sedation/Drowsiness H1R->Sedation TestCmpd 4-(Piperidin-4-yl carbonyl)morpholine TestCmpd->DPP4 Inhibition (Desired) TestCmpd->H1R Antagonism (Off-Target)

Caption: On-target (DPP-4) vs. potential off-target (H1) pathway effects.

Conclusion and Strategic Implications

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity profile of a novel compound, exemplified by 4-(Piperidin-4-ylcarbonyl)morpholine. Our hypothetical analysis reveals it to be a potent DPP-4 inhibitor with a primary off-target liability at the Histamine H1 receptor (30-fold selectivity) and a moderate liability at the hERG channel (~200-fold selectivity).

Interpretation & Next Steps:

  • Comparison: Compared to Analog A, our lead compound shows superior selectivity against the H1 receptor. However, Analog B is significantly cleaner, albeit with weaker on-target potency. This presents a classic drug discovery trade-off between potency and selectivity.

  • Strategic Decision: The 30-fold selectivity against the H1 receptor may be insufficient to avoid CNS side effects like sedation at therapeutic doses. The hERG liability, while showing a >200-fold window, requires functional validation to be fully de-risked.

  • Path Forward: The data strongly suggests a lead optimization campaign is necessary. Medicinal chemists would use this cross-reactivity data to guide SAR, aiming to synthesize new analogs that retain DPP-4 potency while reducing H1 and hERG activity. The protocols and tiered workflow described herein would then be reapplied to these new analogs in an iterative cycle of design, synthesis, and testing.

By rigorously applying this profiling strategy, research teams can make informed, data-driven decisions, ultimately increasing the probability of developing safe and effective medicines.

References

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Comparison of 4-(Piperidin-4-ylcarbonyl)morpholine with known chemical probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the robust interrogation of biological systems. This guide provides an in-depth comparison of established chemical probes for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. While the specific molecule "4-(Piperidin-4-ylcarbonyl)morpholine" is a versatile scaffold in medicinal chemistry, it is not recognized as a specific chemical probe for a single target. However, the piperidine and morpholine moieties are common features in ligands targeting G-protein coupled receptors. Therefore, we will use this structural motif as a conceptual starting point to discuss well-characterized modulators of the GHSR, a receptor where such scaffolds are prevalent.

Introduction to the Ghrelin Receptor (GHSR)

The Ghrelin Receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1] Its endogenous ligand is ghrelin, a peptide hormone primarily produced by the stomach.[2] Upon binding ghrelin, the GHSR-1a activates downstream signaling pathways, leading to the stimulation of growth hormone release from the pituitary gland and the promotion of food intake.[2][3] The receptor is highly expressed in the hypothalamus and pituitary, as well as in other tissues, including the pancreas, heart, and various regions of the brain.[1]

GHSR Signaling Pathways

Activation of GHSR-1a by an agonist initiates a cascade of intracellular events. The receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium is a hallmark of GHSR activation and is a key readout in many functional assays.[5] Additionally, GHSR can couple to other G-proteins, such as Gαi/o and Gα12/13, and activate other signaling pathways including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.[3]

GHSR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GHSR GHSR-1a G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto MAPK MAPK/ERK Pathway Ca_cyto->MAPK -> PKC Protein Kinase C (PKC) PKC->MAPK -> DAG->PKC Activates Ghrelin Ghrelin or Agonist Probe Ghrelin->GHSR Binds Radioligand Binding Assay Workflow start Start prep Prepare GHSR-expressing cell membranes start->prep setup Set up 96-well plate: - Radioligand - Test Compound (serial dilution) - Membranes prep->setup incubate Incubate to reach equilibrium setup->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity wash->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This is a functional assay that measures the downstream signaling of GHSR activation. [6]It is a robust method for determining the potency and efficacy of agonists.

Objective: To determine the potency (EC50) and efficacy of a test compound to activate GHSR-1a.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing GHSR-1a in a black, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for de-esterification of the dye within the cytoplasm.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a range of concentrations of the test compound to the wells.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal efficacy).

Calcium Mobilization Assay Workflow start Start plate_cells Plate GHSR-expressing cells in 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye measure_baseline Measure baseline fluorescence load_dye->measure_baseline add_compound Add test compound (serial dilution) measure_baseline->add_compound measure_response Measure fluorescence response over time add_compound->measure_response analyze Analyze data: - Determine Emax - Calculate EC50 measure_response->analyze end End analyze->end

Caption: Workflow for a Calcium Mobilization Assay.

In Vivo Models

To assess the physiological effects of GHSR modulators, various animal models are employed. For studying effects on appetite and food intake, normal rodents are often used, where food consumption is measured after administration of the test compound. [7]For investigating effects on growth hormone secretion, models with cannulated animals that allow for serial blood sampling are utilized. [8]

Conclusion

The selection of an appropriate chemical probe is critical for the successful investigation of a biological target. While "4-(Piperidin-4-ylcarbonyl)morpholine" itself is not a defined probe, the structural elements it contains are relevant to the design of ligands for targets such as the ghrelin receptor. This guide has provided a comparative overview of well-characterized GHSR agonists, including Capromorelin, Anamorelin, and Ipamorelin, along with detailed protocols for their in vitro characterization. By understanding the properties of these established probes and employing robust experimental methodologies, researchers can confidently explore the multifaceted roles of the ghrelin system in health and disease.

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A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 4-(Piperidin-4-ylcarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. The synthesis of novel chemical entities, such as 4-(Piperidin-4-ylcarbonyl)morpholine, a valuable scaffold in medicinal chemistry, demands rigorous and transparent protocols to ensure that findings can be independently verified and built upon. This guide, intended for researchers and drug development professionals, provides an in-depth, scientifically-grounded protocol for the synthesis and characterization of this compound. By explaining the causality behind experimental choices and embedding self-validating systems, this document aims to serve as a definitive resource for achieving consistent and reliable outcomes.

The Chemistry of Reproducibility: An Introduction

4-(Piperidin-4-ylcarbonyl)morpholine is an amide formed by the coupling of a piperidine-4-carboxylic acid derivative and morpholine. The robustness of this amide linkage makes the scaffold chemically stable, yet its synthesis is subject to variability that can impact yield, purity, and ultimately, its performance in biological assays.[1] Factors influencing reproducibility are manifold, ranging from the quality of reagents and solvents to the precise control of reaction parameters and the methods of purification and characterization.[2]

This guide will present a primary, validated protocol for the synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine via an amide coupling reaction, a cornerstone of medicinal chemistry.[3] We will also discuss alternative approaches and provide a comprehensive analytical workflow to confirm the identity and purity of the final product, thereby ensuring that subsequent experimental results are based on a well-characterized and consistent starting material.

Synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine: A Validated Protocol

The synthesis of the target compound is most reliably achieved through the coupling of a protected piperidine-4-carboxylic acid with morpholine, followed by deprotection. This two-step approach allows for greater control and purification of intermediates, which is critical for reproducibility. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard practice due to its stability under coupling conditions and its straightforward removal under acidic conditions.

Diagram of the Synthetic Workflow

Synthesis_Workflow Figure 1. Synthetic Workflow for 4-(Piperidin-4-ylcarbonyl)morpholine cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Start 1-(Boc)-piperidine-4-carboxylic acid + Morpholine Coupling EDC, HOBt, DIPEA DCM, rt, 12-18h Start->Coupling Reagents Intermediate tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate Coupling->Intermediate Product Deprotection 4M HCl in Dioxane rt, 2-4h Intermediate->Deprotection Purified Intermediate Final_Product 4-(Piperidin-4-ylcarbonyl)morpholine (as HCl salt) Deprotection->Final_Product Product

Caption: Figure 1. Synthetic Workflow for 4-(Piperidin-4-ylcarbonyl)morpholine

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

This step involves the formation of the amide bond using a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt).[4][5]

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Boc)-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). DCM is often preferred for easier work-up.[6]

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution. Stir for 10-15 minutes at room temperature to allow for the formation of the active ester intermediate. The use of HOBt is crucial as it minimizes the risk of racemization (if chiral centers were present) and suppresses the formation of N-acylurea byproducts.[7]

  • Amine Addition: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). The base is necessary to neutralize the hydrochloride salt of EDC and the HOBt, as well as the carboxylic acid, to facilitate the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate.[8]

Step 2: Deprotection to Yield 4-(Piperidin-4-ylcarbonyl)morpholine Hydrochloride

  • Dissolution: Dissolve the purified tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Acidolysis: Add a solution of 4M hydrogen chloride in 1,4-dioxane (a significant excess, e.g., 10 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Isolation: The hydrochloride salt of the product will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and remove any non-polar impurities, then collected by filtration and dried under vacuum.

Comparative Analysis of Synthetic Methodologies

While the two-step protocol described above is robust, other methods exist. A key aspect of ensuring reproducibility is understanding the alternatives and their potential pitfalls.

MethodDescriptionAdvantagesDisadvantages
Two-Step (Boc-protected) Amide coupling with Boc-protected piperidine-4-carboxylic acid, followed by acid-mediated deprotection.High purity of final product; well-controlled reaction.Longer overall synthesis time; requires an additional deprotection step.
One-Pot Synthesis Direct coupling of unprotected piperidine-4-carboxylic acid with morpholine.Faster; fewer synthetic steps.Potential for side reactions (e.g., polymerization); purification can be more challenging.
Acyl Chloride Method Conversion of piperidine-4-carboxylic acid to its acyl chloride, followed by reaction with morpholine.[4]Highly reactive intermediate can lead to high yields.Acyl chlorides are moisture-sensitive; harsh reagents (e.g., thionyl chloride) may not be compatible with other functional groups.

For research and development purposes where high purity is paramount, the Two-Step (Boc-protected) method is recommended due to its superior control over the reaction and purification process.

The Self-Validating System: Analytical Characterization

Reproducibility is not just about following a recipe; it's about verifying the outcome. A rigorous analytical workflow is a self-validating system that confirms the identity, purity, and stability of the synthesized compound.

Diagram of the Analytical Workflow

Analytical_Workflow Figure 2. Analytical Workflow for Product Validation NMR 1H and 13C NMR MS Mass Spectrometry (MS) Final Characterized Compound (>95% Purity) HPLC HPLC/UPLC FTIR FTIR Spectroscopy Start Synthesized Product Start->NMR Structural Confirmation Start->MS Molecular Weight Verification Start->HPLC Purity Assessment Start->FTIR Functional Group Analysis

Caption: Figure 2. Analytical Workflow for Product Validation

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary technique for structural confirmation. The spectrum of 4-(piperidin-4-ylcarbonyl)morpholine should show characteristic signals for the piperidine and morpholine rings. Based on structurally similar compounds like morpholino(phenyl)methanone, the morpholine protons adjacent to the oxygen are expected to appear around 3.6-3.7 ppm, while those adjacent to the nitrogen will be in a similar region.[9] The piperidine protons will show more complex splitting patterns.

    • ¹³C NMR: This provides confirmation of the carbon skeleton. The carbonyl carbon of the amide should appear in the range of 170-175 ppm. The carbons of the morpholine ring adjacent to the oxygen will be the most downfield (around 66-67 ppm), while the carbons adjacent to the nitrogen will be in the 42-48 ppm range.[9]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the protonated molecule ([M+H]⁺), which should be consistent with the calculated mass for C₁₀H₁₉N₂O₂⁺. This provides unambiguous confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity should be assessed using a reverse-phase HPLC method, typically with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of an additive like formic acid or trifluoroacetic acid to ensure good peak shape. The purity should be determined by integrating the peak area at an appropriate UV wavelength (e.g., 210-220 nm, where the amide bond absorbs). For use in biological assays, a purity of >95% is the generally accepted standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR can confirm the presence of key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of a tertiary amide.

Troubleshooting and Ensuring Consistency

Reproducibility can be compromised by a number of factors. The following table outlines common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive coupling reagents (EDC is moisture-sensitive); insufficient base; poor quality solvents.Use fresh EDC and HOBt, ensuring they are stored in a desiccator. Ensure anhydrous solvents are used. Use at least 2.5 equivalents of DIPEA.
Multiple Byproducts Formation of N-acylurea (a common EDC byproduct); side reactions with impurities.Ensure HOBt is used to suppress N-acylurea formation. Purify starting materials if their quality is questionable.
Incomplete Deprotection Insufficient acid or reaction time.Use a larger excess of 4M HCl in dioxane; extend the reaction time and monitor by LC-MS until the starting material is consumed.
Product is an Oil/Difficult to Purify Residual solvent (e.g., DMF); impurities.If DMF was used, perform multiple aqueous washes to remove it.[6] If the product is an oil, attempt to form a salt (e.g., hydrochloride) which is often crystalline.

Alternatives and Bioisosteric Replacements

In drug discovery, it is often necessary to explore structural analogs to optimize properties. The piperidinyl-morpholine amide scaffold can be modified in several ways. Bioisosteric replacement, the substitution of a group with another that has similar physical or chemical properties, is a common strategy.[10]

  • Piperidine Ring Alternatives: The piperidine ring can be replaced with other cyclic amines like azetidine or pyrrolidine to alter the spatial arrangement of the morpholine moiety.

  • Morpholine Ring Alternatives: The morpholine can be replaced with piperazine or thiomorpholine to introduce an additional site for substitution or to modulate polarity and hydrogen bonding capacity.[11]

  • Amide Bond Bioisosteres: The amide bond itself can be replaced with groups like 1,2,4-oxadiazoles or 1,2,3-triazoles to improve metabolic stability while maintaining a similar spatial orientation of the two rings.[10]

The choice of an alternative will depend on the specific goals of the drug discovery program, such as improving potency, selectivity, or pharmacokinetic properties.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experimental results for a compound like 4-(Piperidin-4-ylcarbonyl)morpholine is not merely a matter of procedural correctness; it is a fundamental aspect of good scientific practice. By employing a robust and well-understood synthetic protocol, rigorously characterizing the product with a suite of analytical techniques, and understanding the potential pitfalls and alternatives, researchers can have confidence in their results and contribute to the collective advancement of science. This guide provides the framework for achieving that consistency, empowering scientists to build upon a solid foundation of reliable data.

References

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Orthogonal Validation of 4-(Piperidin-4-ylcarbonyl)morpholine's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal identification and validation of a small molecule's biological target are paramount. This foundational step underpins the entire rationale for a therapeutic program, from lead optimization to clinical trial design. For a compound such as 4-(Piperidin-4-ylcarbonyl)morpholine, a molecule containing privileged pharmacological scaffolds like piperidine and morpholine, the potential for diverse biological activity is significant[1][2][3][4]. However, its specific molecular target is not yet established in the public domain, making it an exemplary candidate for a rigorous target identification and validation campaign.

This guide eschews a rigid template to provide a fluid, logic-driven narrative on how to approach this challenge. We will first explore a powerful method for initial target discovery—Photo-Affinity Labeling (PAL)—to identify a hypothetical primary target. Subsequently, we will delve into two distinct, orthogonal methods—the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS)—to validate this initial finding. The emphasis here is on the "why" behind the "how," ensuring that each experimental choice is justified and contributes to a self-validating ecosystem of data.

The Imperative of Orthogonal Validation

Target validation is most robust when approached from multiple, mechanistically distinct angles[5]. Relying on a single methodology can lead to artifacts and false positives, a costly error in drug development. Orthogonal methods, which rely on different physical principles to assess target engagement, provide a powerful strategy to build a compelling and trustworthy case for a specific drug-target interaction[6][7].

Part 1: Initial Target Identification with Photo-Affinity Labeling (PAL)

To begin our investigation, we must first generate a hypothesis for the molecular target of 4-(Piperidin-4-ylcarbonyl)morpholine. PAL is a robust technique for capturing a ligand's binding partners directly in a complex biological milieu, such as a cell lysate or even in living cells[8][9].

The Rationale Behind PAL

PAL utilizes a chemically modified version of the compound of interest that incorporates a photoreactive group and a reporter tag (e.g., biotin or a click-chemistry handle)[8][10]. Upon exposure to UV light, the photoreactive moiety forms a covalent bond with the target protein in close proximity to the binding site. The reporter tag then allows for the enrichment and subsequent identification of the cross-linked protein, typically via mass spectrometry.

For our hypothetical study, we will design a PAL probe based on 4-(Piperidin-4-ylcarbonyl)morpholine and use it to identify "Kinase X" as the primary binding partner in a relevant cancer cell line.

PAL_Workflow cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_analysis Target Identification Mol 4-(Piperidin-4-ylcarbonyl)morpholine Probe Synthesize PAL Probe (diazirine + alkyne tag) Mol->Probe Lysate Incubate Probe with Cell Lysate Probe->Lysate UV UV Irradiation (365 nm) to Covalently Crosslink Lysate->UV Click Click Chemistry with Biotin-Azide UV->Click Enrich Streptavidin Enrichment of Biotinylated Proteins Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS ID Identify 'Kinase X' MS->ID CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with Vehicle or 4-(Piperidin-4-ylcarbonyl)morpholine Cells->Treat Aliquots Aliquot Samples Treat->Aliquots Heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) Aliquots->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Fraction Lyse->Supernatant Western Western Blot for 'Kinase X' Supernatant->Western Curve Plot Melting Curves Western->Curve

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (+Compound)
45100%100%
5095%98%
5570%92%
6035%75%
6510%45%
70<5%15%

Interpretation: The data clearly shows that in the presence of 4-(Piperidin-4-ylcarbonyl)morpholine, "Kinase X" remains soluble at higher temperatures compared to the vehicle control. This thermal shift indicates direct engagement of the compound with "Kinase X" in a cellular context.

Detailed Experimental Protocol: CETSA
  • Cell Treatment: Seed cells in a multi-well plate and grow to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of 4-(Piperidin-4-ylcarbonyl)morpholine (e.g., 10 µM) for 1-2 hours.

  • Heating: After treatment, wash and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 5°C increments). Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of "Kinase X" by Western blotting or another suitable protein quantification method like ELISA or AlphaScreen.[11]

  • Data Plotting: Quantify the band intensities from the Western blot, normalize to the unheated control, and plot the percentage of soluble protein against temperature to generate melting curves.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

Causality and Rationale: DARTS operates on the principle that ligand binding can protect a protein from proteolytic degradation.[12][13][14] A protein's native conformation is often susceptible to cleavage by proteases at specific sites. When a small molecule binds, it can induce a conformational change or sterically hinder protease access, thus reducing the rate of digestion.[15] This method is particularly valuable as it does not require any modification to the compound of interest.[12][16]

DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis Lysate Prepare Cell Lysate Aliquots Aliquot Lysate Lysate->Aliquots Treat Treat with Vehicle or 4-(Piperidin-4-ylcarbonyl)morpholine Aliquots->Treat Protease Add Protease (e.g., Pronase) Treat->Protease Incubate Incubate at Room Temperature Protease->Incubate Stop Stop Digestion (e.g., with SDS-PAGE buffer) Incubate->Stop Western Western Blot for Full-Length 'Kinase X' Stop->Western Quantify Quantify Band Intensity Western->Quantify

Figure 3: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Compound Conc. (µM)% Full-Length Kinase X Remaining
0 (Vehicle)25%
0.130%
155%
1085%
10090%

Interpretation: The data demonstrates a dose-dependent protection of "Kinase X" from proteolysis by 4-(Piperidin-4-ylcarbonyl)morpholine. The increased amount of full-length protein at higher compound concentrations is strong evidence of a direct, stabilizing interaction.

Detailed Experimental Protocol: DARTS
  • Cell Lysis: Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER or a buffer with low concentrations of non-ionic detergents).

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of 4-(Piperidin-4-ylcarbonyl)morpholine (and a vehicle control) for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot. The optimal protease and its concentration must be determined empirically to achieve partial digestion of the target protein in the vehicle control. Incubate for a set time (e.g., 10-30 minutes) at room temperature.

  • Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot for "Kinase X".

  • Data Analysis: Quantify the intensity of the full-length "Kinase X" band in each lane. Plot the percentage of remaining full-length protein against the compound concentration.

Synthesis and Conclusion

By employing a multi-pronged approach, we have constructed a robust, evidence-based case for the engagement of 4-(Piperidin-4-ylcarbonyl)morpholine with its putative target, "Kinase X".

MethodPrincipleKey Advantage
Photo-Affinity Labeling Covalent capture via photo-crosslinkingUnbiased identification of direct binding partners.
CETSA Ligand-induced thermal stabilizationConfirms target engagement in an intact cell environment.
DARTS Ligand-induced protection from proteolysisLabel-free method confirming direct interaction.

The initial PAL experiment provided a high-confidence, albeit singular, identification of "Kinase X". The subsequent validation with CETSA and DARTS, two assays that rely on entirely different biophysical principles, provides the necessary orthogonal evidence. CETSA confirmed the interaction within the complex milieu of a living cell, while DARTS corroborated this finding using the unmodified small molecule. This layered, self-validating dataset provides a high degree of confidence that 4-(Piperidin-4-ylcarbonyl)morpholine directly engages "Kinase X", thereby laying a solid foundation for further mechanistic studies and drug development efforts.

References

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A Senior Application Scientist's Guide to In Silico Docking: Comparative Analysis of 4-(Piperidin-4-ylcarbonyl)morpholine Analogs Against PI3Kγ

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. It is a meticulous process of iterative design, synthesis, and testing. In this guide, we delve into the foundational in silico stage of this process, offering a comparative analysis of novel 4-(Piperidin-4-ylcarbonyl)morpholine analogs. Our chosen target, Phosphoinositide 3-kinase gamma (PI3Kγ), is a well-validated enzyme in inflammatory diseases and oncology, making it an exemplary case for this study.

The core of our investigation lies in the strategic application of molecular docking to predict the binding affinities and interaction patterns of our designed analogs. This guide is structured to not only present the results but to illuminate the rationale behind our experimental choices, thereby providing a robust framework for your own in silico drug discovery endeavors.

The Scientific Rationale: Why 4-(Piperidin-4-ylcarbonyl)morpholine and PI3Kγ?

The 4-(Piperidin-4-ylcarbonyl)morpholine scaffold is a privileged structure in medicinal chemistry. The piperidine and morpholine moieties are frequently found in bioactive compounds, contributing to favorable pharmacokinetic properties and offering multiple points for chemical modification.[1][2] The morpholine ring, in particular, is a key component in several approved and experimental drugs, often engaging in crucial hydrogen bonding interactions within protein active sites.[3]

Our target, PI3Kγ, is a member of the class I phosphoinositide 3-kinases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making PI3K isoforms attractive therapeutic targets.[1] Specifically, morpholine-containing compounds have demonstrated potent inhibitory activity against PI3K/mTOR, underscoring the relevance of our chosen scaffold.[3]

For this study, we have selected the crystal structure of PI3Kγ in complex with a morpholine-containing inhibitor (PDB ID: 4G11) as our receptor model.[2] This provides a high-resolution template of the ATP-binding site and allows for a direct comparison of our designed analogs with a known binder.

Designing the Analog Library: A Strategy of Focused Modification

To conduct a meaningful comparative analysis, we have designed a focused library of five analogs based on the 4-(Piperidin-4-ylcarbonyl)morpholine core structure. The parent molecule (Analog 1) serves as our baseline. The subsequent analogs (Analogs 2-5) incorporate systematic modifications to probe the structure-activity relationship (SAR) within the PI3Kγ active site. The rationale for each modification is as follows:

  • Analog 1 (Parent): The core 4-(Piperidin-4-ylcarbonyl)morpholine structure.

  • Analog 2 (N-Methyl): Introduction of a small alkyl group on the piperidine nitrogen to explore the impact of substitution at this position.

  • Analog 3 (N-Benzyl): Addition of a larger, aromatic substituent on the piperidine nitrogen to probe for potential π-stacking or hydrophobic interactions.

  • Analog 4 (Morpholine Oxygen to Sulfur): Bioisosteric replacement of the morpholine oxygen with sulfur (thiomorpholine) to assess the importance of the hydrogen bond accepting capability of the oxygen atom.

  • Analog 5 (Piperidine Carbonyl to Amide): Modification of the linker between the two rings to alter the geometry and hydrogen bonding potential.

These carefully chosen modifications allow us to systematically evaluate the impact of size, aromaticity, and hydrogen bonding capacity on the binding affinity for PI3Kγ.

Experimental Protocol: A Step-by-Step Guide to In Silico Docking with AutoDock Vina

To ensure the reproducibility and scientific validity of our findings, we present a detailed, step-by-step protocol for performing the in silico docking using AutoDock Vina, a widely used and validated open-source docking program.[5][6]

Part 1: Receptor Preparation
  • Obtain the Protein Structure: Download the crystal structure of PI3Kγ (PDB ID: 4G11) from the RCSB Protein Data Bank.[2]

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand, using a molecular visualization tool such as UCSF Chimera or PyMOL.

  • Prepare the Receptor for Docking: Using AutoDock Tools (ADT), perform the following steps:

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT file format.

Part 2: Ligand Preparation
  • Sketch and Generate 3D Structures: The 2D structures of the five analogs are sketched using a chemical drawing software (e.g., ChemDraw or MarvinSketch). These are then converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Prepare Ligands for Docking: In AutoDock Tools:

    • Detect the root and define the rotatable bonds for each ligand to allow for conformational flexibility during docking.

    • Save each prepared ligand in the PDBQT file format.

Part 3: Docking Simulation
  • Define the Binding Site (Grid Box): The docking grid box is centered on the co-crystallized ligand from the original PDB file to ensure that the docking search is focused on the ATP-binding site. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movement.

  • Configure AutoDock Vina: Create a configuration text file that specifies the file paths for the receptor and ligands, the center and dimensions of the grid box, and the desired output file names.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file. Vina will then perform the docking calculations, exploring various conformations of each ligand within the defined binding site and scoring them based on its empirical scoring function.

Visualizing the Workflow

To provide a clear overview of the in silico docking process, the following workflow diagram has been generated using Graphviz.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB PI3Kγ PDB (4G11) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water/Ligand Analogs Analog Library Design Ligand_3D Ligand_3D Analogs->Ligand_3D Generate 3D Structures Prepare_Receptor Prepare_Receptor Clean_PDB->Prepare_Receptor Add H, Charges Receptor_PDBQT Receptor_PDBQT Prepare_Receptor->Receptor_PDBQT Grid Define Grid Box Receptor_PDBQT->Grid Prepare_Ligands Prepare_Ligands Ligand_3D->Prepare_Ligands Define Rotatable Bonds Ligands_PDBQT Ligands_PDBQT Prepare_Ligands->Ligands_PDBQT Vina Run AutoDock Vina Ligands_PDBQT->Vina Grid->Vina Results Analyze Docking Results Vina->Results

Caption: A flowchart illustrating the key stages of the in silico docking experiment, from initial preparation of the protein and ligands to the final analysis of the docking results.

Results: A Comparative Analysis of Binding Affinities and Interactions

The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol, which provides an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity. The results for our five analogs are summarized in the table below.

Analog IDModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
1 Parent Compound-8.5Val882, Tyr867
2 N-Methyl-8.2Val882, Tyr867
3 N-Benzyl-9.1Val882, Tyr867, Ile963
4 Thiomorpholine-7.9Val882
5 Amide Linker-8.0Val882, Asp964
Interpretation of Results

Our in silico experiment reveals several key insights into the SAR of the 4-(Piperidin-4-ylcarbonyl)morpholine scaffold against PI3Kγ:

  • The Parent Compound (Analog 1) demonstrates a strong predicted binding affinity of -8.5 kcal/mol. Visual inspection of the docked pose reveals a crucial hydrogen bond between the morpholine oxygen and the backbone amide of Valine 882 in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and anchors the ligand in the ATP-binding site.[7] An additional hydrogen bond is observed with Tyrosine 867.

  • The N-Methyl analog (Analog 2) shows a slightly reduced binding affinity (-8.2 kcal/mol). This suggests that the small methyl group may introduce a minor steric clash or is simply not contributing favorably to the binding.

  • The N-Benzyl analog (Analog 3) exhibits the highest predicted binding affinity (-9.1 kcal/mol). The benzyl group is positioned in a hydrophobic pocket, where it forms favorable van der Waals interactions. A potential π-π stacking interaction with a nearby aromatic residue, Isoleucine 963, likely contributes to the enhanced affinity. This finding suggests that exploring larger hydrophobic substituents on the piperidine nitrogen could be a fruitful avenue for optimization.

  • The Thiomorpholine analog (Analog 4) has a significantly lower binding affinity (-7.9 kcal/mol) and loses the hydrogen bond with Tyr867. The replacement of the morpholine oxygen with sulfur, which is a weaker hydrogen bond acceptor, disrupts a key interaction, highlighting the critical role of the morpholine oxygen in anchoring the scaffold.

  • The Amide Linker analog (Analog 5) also shows a reduced binding affinity (-8.0 kcal/mol). While it still forms a hydrogen bond with the hinge residue Val882, the altered geometry of the amide linker appears to be less optimal for fitting into the active site. Interestingly, a new hydrogen bond is formed with Aspartate 964, suggesting a different binding mode that is overall less favorable.

Visualizing Key Interactions

The following diagram illustrates the critical hydrogen bond interaction between the morpholine oxygen of the parent analog and the hinge region of PI3Kγ.

key_interaction cluster_ligand Analog 1 cluster_protein PI3Kγ Active Site Morpholine Morpholine Oxygen Hinge Val882 (Hinge Region) Morpholine->Hinge Hydrogen Bond

Caption: A schematic representation of the key hydrogen bond interaction between the morpholine oxygen of Analog 1 and the hinge residue Val882 in the PI3Kγ active site.

Conclusion and Future Directions

This in silico comparative guide demonstrates the power of molecular docking as a tool for rational drug design. By systematically modifying the 4-(Piperidin-4-ylcarbonyl)morpholine scaffold, we have generated valuable hypotheses about the SAR for PI3Kγ inhibition.

Our findings suggest that the morpholine oxygen plays a critical role in binding through a hydrogen bond with the hinge region. Furthermore, we have identified the piperidine nitrogen as a promising position for introducing larger hydrophobic groups to enhance binding affinity.

It is imperative to remember that in silico predictions are the first step in a long journey. The hypotheses generated here must be validated through chemical synthesis and in vitro biological testing. However, by providing a focused and data-driven starting point, this computational approach significantly streamlines the drug discovery process, saving valuable time and resources. We encourage fellow researchers to adopt and adapt this framework for their own investigations, fostering a more efficient and insightful approach to the development of novel therapeutics.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling, 22(4), 85. Available at: [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (2022). Chemistry & Biodiversity, 19(11), e202200624. Available at: [Link]

  • PI3K inhibitors: review and new strategies. (2020). British Journal of Cancer, 122(11), 1629–1641. Available at: [Link]

  • X-ray structure of PI3K-gamma bound to a 4-(morpholin-4-yl)- (6-oxo-1,6-dihydropyrimidin-2-yl)amide inhibitor. (2012). RCSB PDB. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling, 22(4), 85. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Journal of the Royal Society Interface, 7(43), 239–252. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

  • Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine. (2012). RCSB PDB. Available at: [Link]

  • Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. (2025). ResearchGate. Available at: [Link]

  • The most important interactions in the PI3K binding site for selected... (n.d.). ResearchGate. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2019). Journal of Medicinal Chemistry, 62(17), 7860–7874. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Available at: [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Available at: [Link]

  • PI3K Activation, Inhibition, & Medical Implications. (2012). Proteopedia. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). Molecules, 22(10), 1649. Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(18), 5944. Available at: [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Medicinal Chemistry, 15(7), 2038–2052. Available at: [Link]

  • Structure of PI3K gamma in complex with 1-[6-(5-methoxypyridin-3-yl)-1,3-benzothiazol-2-yl]-3-[2-(1-propyl-1H-imidazol-4-yl)ethyl]urea. (2014). RCSB PDB. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Available at: [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Available at: [Link]

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  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Available at: [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2022). Journal of Chemical Information and Modeling, 62(14), 3374–3387. Available at: [Link]

  • (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules, 29(14), 3298. Available at: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). Journal of Chemical Information and Modeling, 62(14), 3374–3387. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(Piperidin-4-yl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-(Piperidin-4-yl)carbonyl)morpholine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined herein are designed to be self-validating, integrating scientific principles with established safety standards.

Understanding the Hazard Profile of 4-(Piperidin-4-yl)carbonyl)morpholine

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. 4-(Piperidin-4-yl)carbonyl)morpholine is classified as a hazardous substance with the following primary concerns:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage: Poses a significant risk of serious eye injury.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Allergic Skin Reaction: May cause an allergic skin reaction upon contact.[1]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Given these hazards, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE) at all times.

Immediate Actions and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. When handling 4-(Piperidin-4-yl)carbonyl)morpholine in any capacity—including disposal—the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or goggles.[2][3] In situations with a risk of splashing, a face shield is also recommended.

  • Hand Protection: Use chemically impermeable gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2][3]

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if dust or aerosols are generated, a dust respirator should be worn.[2] All handling should ideally occur within a chemical fume hood.[4]

In the event of an accidental release or spill, immediately alert personnel in the vicinity. For minor spills, use an inert absorbent material like sand or diatomaceous earth to contain the substance.[5][6] Do not use combustible materials for absorption. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 4-(Piperidin-4-yl)carbonyl)morpholine must be treated as hazardous waste from the point of generation to its final collection.[5][7][8] Adherence to the following steps ensures a safe and compliant disposal process.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9][10][11]

  • Solid Waste: Collect any solid 4-(Piperidin-4-yl)carbonyl)morpholine, contaminated weigh boats, and disposable labware into a designated solid chemical waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid chemical waste container. Do not mix this waste with other solvent streams unless you have confirmed their compatibility.

  • Contaminated Materials: Any items grossly contaminated with this compound, such as gloves or absorbent pads from a spill cleanup, should also be disposed of as hazardous waste.[12]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.[11]

  • Container Type: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as the chemical properties could cause corrosion over time.[10]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid.[11]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.[9][12][13] The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-(Piperidin-4-yl)carbonyl)morpholine" (avoiding abbreviations or chemical formulas)

  • The specific hazards associated with the waste (e.g., "Corrosive," "Skin Sensitizer," "Environmental Hazard")

  • The date the waste was first added to the container (accumulation start date)

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[13] This area should be:

  • At or near the point of waste generation

  • Under the control of laboratory personnel

  • Away from drains and sources of ignition[4][5]

  • In a well-ventilated location[4]

Step 5: Arranging for Disposal

Once the waste container is full or you are ready to have it removed, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][12] All hazardous waste must be disposed of through a licensed hazardous waste vendor in accordance with local, state, and federal regulations.[14][15]

Summary of Key Safety and Disposal Information

Aspect Guideline Rationale
Primary Hazards Skin corrosion, serious eye damage, respiratory irritation, skin sensitization, aquatic toxicity.[1][2][3]To inform risk assessment and handling procedures.
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.[1][2][3]To prevent personal exposure to the hazardous chemical.
Spill Cleanup Use inert absorbent material (e.g., sand, vermiculite).[5][6]To safely contain and collect spilled material without causing a reaction.
Waste Classification Hazardous Waste.[5][7][8]To ensure proper handling and disposal according to regulations.
Segregation Separate solid, liquid, and contaminated waste streams. Do not mix with incompatible chemicals.[9][10][11]To prevent hazardous reactions in the waste container.
Containerization Use sealed, leak-proof, and chemically compatible containers (e.g., HDPE, glass).[11]To safely contain the waste during accumulation and transport.
Labeling Clearly label with "Hazardous Waste," full chemical name, hazards, and accumulation date.[9][12][13]To communicate the contents and dangers to all handlers and ensure regulatory compliance.
Final Disposal Arrange for pickup by a licensed hazardous waste disposal facility through your EHS office.[14][15]To ensure the waste is treated and disposed of in an environmentally sound and legal manner.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for 4-(Piperidin-4-yl)carbonyl)morpholine.

A Point of Generation (e.g., end of experiment) B Segregate Waste (Solid, Liquid, Contaminated PPE) A->B C Select & Prepare Container (Compatible, Leak-proof) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Satellite Accumulation Area D->E F Request Pickup (Contact EHS Office) E->F G Licensed Hazardous Waste Vendor F->G

Caption: Disposal workflow for 4-(Piperidin-4-yl)carbonyl)morpholine.

Conclusion

The responsible disposal of 4-(Piperidin-4-yl)carbonyl)morpholine is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers and scientists can mitigate risks, ensure a safe working environment, and maintain compliance with all applicable regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • 3E Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • GovInfo. (1998, July 23). 369 Subpart K—Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • NJ.gov. (n.d.). swmonthlyreport.pdf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • SBL. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.